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  • Product: 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride
  • CAS: 2243505-03-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl: A Technical Guide

Executive Summary The development of robust pharmaceutical intermediates requires a rigorous understanding of their physicochemical behavior. 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is a highly specialized building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust pharmaceutical intermediates requires a rigorous understanding of their physicochemical behavior. 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is a highly specialized building block characterized by a rigid cyclobutane ring, a bulky lipophilic tert-butylphenyl moiety, and a primary amine. This whitepaper provides an in-depth analysis of its structural implications, core physicochemical properties, and the validated laboratory workflows required to characterize it for downstream drug development.

Structural Architecture and Structure-Property Relationships (SPR)

The molecular architecture of1 (CAS: 2243505-03-3)[1] dictates its behavior in both biological and chemical systems. Phenylcyclobutanamine derivatives are highly valued in chemical synthesis for their ability to participate in diverse reactions, providing a platform for creating complex organic molecules with specific stereochemical configurations[2].

  • Cyclobutane Ring: Introduces significant ring strain and restricts the conformational flexibility of the attached phenyl and amine groups. This rigidity is frequently exploited in medicinal chemistry to lock molecules into bioactive conformations, enhancing target binding affinity.

  • 4-tert-Butyl Group: The tert-butyl substitution at the para position drastically increases the molecule's partition coefficient (LogP). Mechanistically, this bulky group acts as a steric shield, blocking CYP450-mediated para-hydroxylation—a primary metabolic clearance pathway for many phenyl-containing compounds.

  • Hydrochloride Salt Form: The free base, 3 (CAS: 1096853-41-6)[3], is highly lipophilic and inherently exhibits poor aqueous solubility. Conversion to the HCl salt[1] disrupts the crystal lattice energy favorably upon hydration, significantly enhancing aqueous dissolution kinetics.

SPRLogic Core 1-(4-tert-butylphenyl)cyclobutanamine HCl N1 tert-Butyl Group Core->N1 N2 Cyclobutane Ring Core->N2 N3 Primary Amine HCl Core->N3 O1 ↑ Lipophilicity (LogP) ↓ CYP450 Metabolism N1->O1 O2 Conformational Rigidity Target Selectivity N2->O2 O3 ↑ Aqueous Solubility Crystalline Stability N3->O3

Figure 1: Structure-property relationships dictating the physicochemical profile.

Core Physicochemical Properties

The following table summarizes the foundational physicochemical data for the compound, integrating both empirical identifiers and calculated molecular descriptors critical for formulation.

PropertyValue / Description
Chemical Name 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride
CAS Registry Number 2243505-03-3 (HCl salt)[1] / 1096853-41-6 (Free base)[3]
Molecular Formula C₁₄H₂₂ClN (Salt) / C₁₄H₂₁N (Free base)
Molecular Weight 239.78 g/mol (Salt) / 203.32 g/mol (Free base)[3]
Topological Polar Surface Area (tPSA) 26.02 Ų (Primary Amine)
Predicted pKa (Basic) ~8.8 - 9.2
Estimated LogP (Free Base) ~4.1 (Highly Lipophilic)
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must not merely generate data—they must validate their own accuracy. The following workflows are designed with internal causality checks to ensure data integrity.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: Kinetic solubility assays (using DMSO stocks) often overestimate solubility due to supersaturation. Thermodynamic solubility of the crystalline HCl salt provides accurate data for oral absorption modeling. However, dissolving a hydrochloride salt in weakly buffered media can drastically lower the pH. If the final pH exceeds the pKamax​ , the solid may disproportionate back into the free base, invalidating the measurement. Therefore, post-assay solid-state verification is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 2.0 mg of the crystalline HCl salt into a 2 mL glass HPLC vial.

  • Media Addition: Add 1.0 mL of biorelevant media (e.g., FaSSIF, pH 6.5) or standard phosphate buffer (pH 7.4).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C at 300 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (λ = 220 nm) against a standard calibration curve.

  • Self-Validation (Critical Check): Measure the final pH of the supernatant. Extract the residual solid pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Acceptance criteria: The XRPD pattern must match the input HCl salt, confirming no free-base disproportionation occurred.

Protocol B: High-Throughput PAMPA (Permeability Assessment)

Causality & Rationale: Given the lipophilicity of the tert-butyl group, this molecule is expected to exhibit high passive membrane permeability. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than Caco-2 cells to isolate physicochemical passive diffusion from active transporter efflux (e.g., P-gp).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Donor Solution: Dilute the stock to 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration is ≤ 0.5% to prevent membrane degradation.

  • Plate Assembly: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the porous polycarbonate filter of the donor plate to form the artificial lipid membrane.

  • Incubation: Add 150 µL of the Donor Solution to the donor wells. Add 300 µL of plain PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS.

  • Self-Validation (Controls): Run Propranolol (high permeability control, Peff​>15×10−6 cm/s) and Atenolol (low permeability control, Peff​<1×10−6 cm/s) concurrently. Acceptance criteria: The assay is only valid if the control compounds fall within their established historical ranges.

Solid-State Characterization Strategy

Because the physical state dictates stability and dissolution, evaluating the solid form of the HCl salt is a prerequisite before formulation. The workflow below maps the logical progression from initial crystallinity checks to final polymorph selection.

SolidStateWorkflow A 1-(4-tert-butylphenyl) cyclobutanamine HCl B X-Ray Powder Diffraction (XRPD) A->B Crystallinity C Thermal Analysis (DSC / TGA) B->C Melting Point D Dynamic Vapor Sorption (DVS) C->D Hygroscopicity E Polymorph Selection D->E Final API Form

Figure 2: Sequential solid-state characterization workflow for the HCl salt API.

References

  • NextSDS. "1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "1-(4-Tert-butylphenyl)cyclobutan-1-amine | C14H21N". PubChem Compound Summary. URL:[Link]

Sources

Exploratory

The 1-Arylcyclobutanamine Scaffold: A Technical Guide to 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride and Its Structural Analogs

Executive Summary In modern medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted ring systems is a proven method for improving the lipophilic efficiency (LipE) and metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp3-rich, conformationally restricted ring systems is a proven method for improving the lipophilic efficiency (LipE) and metabolic stability of drug candidates. 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (CAS: 2243505-03-3) represents a highly privileged pharmacophore within this space. By combining the rigid, angle-strained cyclobutane ring with a bulky, electron-donating tert-butyl group, this scaffold provides unique spatial vectors for target engagement while actively resisting hepatic CYP450-mediated para-hydroxylation.

This whitepaper explores the chemical space of 1-arylcyclobutanamine analogs, details their mechanistic roles in kinase and lipid peroxidation inhibition, and provides a self-validating, highly regiocontrolled synthetic workflow for their preparation.

Chemical Space and Structural Analogs

The 1-arylcyclobutanamine core is highly modular. Modifying the para-substituent on the aryl ring drastically alters the electronic distribution and lipophilicity of the molecule, tuning it for specific pharmacological targets. While older analogs (e.g., the 4-chloro derivative) were historically utilized as intermediates for monoamine reuptake inhibitors (SNRIs/NDRIs) like sibutramine, modern drug discovery has repurposed this scaffold for precision oncology and neuroprotection.

Table 1: Quantitative Physicochemical Data of Key Structural Analogs

Data represents calculated baseline values for the free base forms to guide lead optimization.

Analog CoreR-Group (Para)Est. LogPTPSA (Ų)Est. pKa (Amine)Primary Pharmacological Application
1-(4-(tert-butyl)phenyl)cyclobutanamine -C(CH3)33.8526.029.2AKT Allosteric Inhibitor Scaffold, Ferroptosis
1-(4-chlorophenyl)cyclobutanamine -Cl2.9226.029.0Sibutramine Analog / SNRI Intermediate
1-(4-fluorophenyl)cyclobutanamine -F2.4526.029.0NMDA Receptor Antagonist Scaffold
1-(p-tolyl)cyclobutanamine -CH32.8026.029.1Kinase Inhibitor Intermediate
1-(4-methoxyphenyl)cyclobutanamine -OCH32.2535.259.3Experimental CNS Depressant

Mechanistic Pharmacology & Target Engagement

Allosteric Inhibition of AKT Kinase

AKT (Protein Kinase B) is a hyperactive node in many human cancers. Traditional ATP-competitive AKT inhibitors often suffer from severe off-target toxicities due to the highly conserved nature of the kinase domain. The 1-arylcyclobutanamine scaffold has emerged as a breakthrough alternative, serving as a core building block for allosteric inhibitors[1].

These analogs bind specifically to the Pleckstrin Homology (PH) domain of AKT. By occupying this pocket, the cyclobutanamine derivative sterically occludes the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Without PIP3 engagement, AKT cannot translocate to the plasma membrane for activation, effectively locking the kinase in an inactive, cytosolic conformation[1].

AKT_Pathway PI3K PI3K Activation PIP3 PIP3 Generation (Membrane) PI3K->PIP3 Phosphorylates PIP2 AKT_Active Active AKT (Membrane Bound) PIP3->AKT_Active Recruits AKT via PH AKT_PH AKT PH Domain AKT_PH->AKT_Active Binds PIP3 Inhibitor 1-Arylcyclobutanamine Analog (Allosteric Inhibitor) Inhibitor->AKT_PH Blocks PIP3 binding Downstream Downstream Signaling (mTOR, GSK3β, FOXO) AKT_Active->Downstream Phosphorylation cascade AKT_Inactive Inactive AKT (Cytosolic) AKT_Inactive->AKT_PH Conformational shift

Fig 1. Allosteric inhibition of the AKT signaling pathway by 1-arylcyclobutanamine analogs.

Modulation of Ferroptosis and Lipid Peroxidation

Ferroptosis is an iron-dependent form of non-apoptotic cell death characterized by unchecked lipid peroxidation. 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride is utilized as a critical building block in the synthesis of heteroaromatic pyrimidine derivatives aimed at treating ferroptosis-related disorders[2]. By coupling the primary amine of the cyclobutane ring to a pyrimidine core via an SNAr reaction, researchers generate potent radical-trapping agents that protect cellular membranes from oxidative degradation[2].

Advanced Synthetic Methodologies

While recent advances in transition-metal catalysis—such as CuH-catalyzed diastereo- and enantioselective hydroamination of strained cyclobutenes—offer elegant routes to polysubstituted cyclobutylamines[3], the unadorned 1-arylcyclobutanamine core is most robustly and scalably synthesized via the Curtius Rearrangement .

Attempting a classical Bruylants reaction (Grignard addition to an aminonitrile) with primary amines often yields complex mixtures due to the instability of the intermediate imine. The Curtius route eliminates this variable, providing absolute regiocontrol and a self-validating purification cascade.

Synthesis_Workflow SM 4-t-Butylphenyl acetonitrile Step1 Alkylation (1,3-Dibromopropane, NaH) SM->Step1 Int1 1-(4-t-Butylphenyl) cyclobutanecarbonitrile Step1->Int1 Step2 Hydrolysis (KOH, Ethylene Glycol, Δ) Int1->Step2 Int2 1-(4-t-Butylphenyl) cyclobutanecarboxylic acid Step2->Int2 Step3 Curtius Rearrangement (DPPA, Et3N, t-BuOH) Int2->Step3 Int3 Boc-Protected Amine Step3->Int3 Step4 Deprotection (HCl in Dioxane) Int3->Step4 Product 1-(4-t-Butylphenyl) cyclobutanamine HCl Step4->Product

Fig 2. Step-by-step synthetic workflow of 1-(4-tert-butylphenyl)cyclobutanamine HCl.

Self-Validating Experimental Protocol

Step 1: Cyclobutane Ring Formation (Double Alkylation)

  • Procedure: To a cooled (0 °C) suspension of NaH (60% dispersion, 2.5 eq) in anhydrous DMF, add 4-tert-butylphenylacetonitrile (1.0 eq) dropwise. Stir for 30 mins. Add 1,3-dibromopropane (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours. Quench with ice water and extract with EtOAc.

  • Causality: Constructing the strained 4-membered ring requires overcoming significant angle strain. Using a strong base with a highly activated benzylic methylene drives the double alkylation entropically once the first substitution occurs.

Step 2: Nitrile Hydrolysis to Carboxylic Acid

  • Procedure: Dissolve the crude nitrile (1.0 eq) in ethylene glycol. Add KOH (5.0 eq) and reflux at 150 °C for 24 hours. Cool, dilute with water, wash with diethyl ether (to remove unreacted nitrile), and acidify the aqueous layer with 6N HCl to precipitate the carboxylic acid.

  • Causality & Validation: Nitriles attached to quaternary centers are highly sterically hindered; standard aqueous hydrolysis fails. Ethylene glycol provides the necessary thermal bandwidth (150 °C) and solvation to force hydration. The precipitation of the acid upon lowering the pH serves as a visual, self-validating confirmation of successful hydrolysis.

Step 3: Curtius Rearrangement and Boc-Protection

  • Procedure: Dissolve the carboxylic acid (1.0 eq) in tert-butanol. Add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq). Reflux the mixture for 8 hours. Concentrate under reduced pressure and purify via silica gel chromatography to isolate the Boc-protected amine.

  • Causality & Validation: Direct amination of a quaternary carbon is prone to elimination. DPPA converts the acid to an acyl azide, which undergoes a concerted, stereoretentive thermal rearrangement to an isocyanate. The evolution of N₂ gas during reflux is a self-validating indicator of the rearrangement. Trapping the isocyanate with tert-butanol yields a stable Boc-carbamate, preventing unwanted over-alkylation.

Step 4: Deprotection and Salt Precipitation

  • Procedure: Dissolve the Boc-protected amine in minimal diethyl ether. Add 4N HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours. Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.

  • Causality & Validation: The anhydrous acidic conditions cleanly cleave the Boc group. Because the resulting primary amine hydrochloride salt is insoluble in ether/dioxane, it crashes out of solution. This phase separation acts as an auto-purification mechanism, driving the reaction to completion and yielding a highly pure, shelf-stable solid ready for biological assays.

Conclusion

The 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride scaffold is a masterclass in structural optimization. By leveraging the geometric constraints of the cyclobutane ring and the metabolic shielding of the tert-butyl group, researchers can access a highly stable vector for target engagement. Whether deployed as an allosteric kinase inhibitor or a radical-trapping antioxidant, mastering the synthesis and functionalization of this core is essential for modern drug development professionals.

References

  • [2] Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders. US Patent 20220144826A1. Google Patents. URL:

  • [1] Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [3] Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. ACS Catalysis. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride

CAS Number: 2243505-03-3 | Pharmacophore Class: 1-Arylcyclobutanamines Executive Summary The compound 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride (CAS 2243505-03-3) represents a highly specialized, sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2243505-03-3 | Pharmacophore Class: 1-Arylcyclobutanamines

Executive Summary

The compound 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride (CAS 2243505-03-3) represents a highly specialized, sterically hindered primary amine used as a critical building block in modern medicinal chemistry[1]. Structurally characterized by a rigid cyclobutane ring fused to a para-tert-butylphenyl moiety, this scaffold provides unique conformational restriction and intense lipophilicity.

Rather than serving as a standalone therapeutic, this compound is strategically utilized in the synthesis of complex neuropharmacological agents and epigenetic modulators. By acting as a privileged pharmacophore, it enables the development of highly selective Voltage-Gated Sodium Channel (Nav) inhibitors[2] and Histone Deacetylase 6 (HDAC6) inhibitors[3]. This whitepaper details its physicochemical profile, the mechanistic rationale behind its structural design, and the validated synthetic methodologies required for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of CAS 2243505-03-3 is essential for predicting its behavior in downstream coupling reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates. The massive steric bulk of the tert-butyl group significantly elevates the lipophilicity (LogP) of any derivative it is incorporated into, driving deep insertion into hydrophobic protein pockets.

ParameterValue / Description
Chemical Name 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride
CAS Number (HCl Salt) 2243505-03-3[1]
CAS Number (Free Base) 1096853-41-6
Molecular Formula C₁₄H₂₂ClN (Salt) / C₁₄H₂₁N (Free Base)
Monoisotopic Mass 203.1674 Da (Free Base)[1]
SMILES CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N.Cl[1]
Predicted XLogP ~3.2[1]
Structural Feature Quaternary carbon center at the cyclobutane C1 position

Mechanistic Pharmacology & Application Landscape

The architectural design of 1-(4-tert-butylphenyl)cyclobutan-1-amine is not accidental; it is engineered to exploit specific spatial requirements within target proteins.

Voltage-Gated Sodium Channel (Nav) Modulation

In the treatment of severe epileptic disorders (such as Dravet syndrome) and neuropathic pain, non-selective sodium channel blockers often cause adverse CNS effects. Recent drug discovery efforts have focused on isoform-selective inhibitors for Nav1.1 and Nav1.6[2]. When CAS 2243505-03-3 is coupled with benzenesulfonamides, the resulting molecules exhibit profound selectivity.

  • The Causality of the Scaffold: The rigid cyclobutane ring locks the spatial orientation of the amine, preventing the entropic penalty associated with the binding of flexible alkyl chains. Simultaneously, the tert-butyl group acts as a hydrophobic anchor, engaging in robust Van der Waals interactions within the lipid-facing fenestrations of the Nav channel pore[2].

Epigenetic Modulation via HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) regulates cytoskeletal dynamics by deacetylating alpha-tubulin, making it a prime target for oncology and neurodegenerative diseases. Patents demonstrate that reacting 1-arylcyclobutanamines with heterocyclic cores (like oxadiazoles or pyrimidines) yields potent HDAC6 inhibitors[3].

  • The Causality of the Scaffold: The active site of HDAC6 features a wide, hydrophobic rim at the entrance of its catalytic tunnel. The 1-(4-tert-butylphenyl)cyclobutyl motif perfectly caps this rim, shielding the catalytic zinc-binding group from solvent and drastically increasing residence time on the enzyme[3].

Pharmacology Core CAS 2243505-03-3 (Pharmacophore Core) Coupling1 Sulfonylation (Buchwald Coupling) Core->Coupling1 Coupling2 Heterocycle Coupling (SNAr Reaction) Core->Coupling2 Drug1 Benzenesulfonamide Derivatives Coupling1->Drug1 Drug2 Oxadiazole/Pyrimidine Derivatives Coupling2->Drug2 Target1 Nav1.1 / Nav1.6 Inhibition Drug1->Target1 Target2 HDAC6 Inhibition Drug2->Target2 Effect1 Antiepileptic / Analgesic Target1->Effect1 Effect2 Epigenetic Modulation Target2->Effect2

Pharmacological integration of the 1-arylcyclobutanamine scaffold into targeted therapeutics.

Synthetic Methodologies & Experimental Protocols

Synthesizing a primary amine directly attached to a quaternary carbon requires a strategic circumvention of standard reductive amination. If one were to simply reduce the nitrile precursor, the result would be an extended aminomethyl derivative. To achieve the exact topology of CAS 2243505-03-3, a Hofmann rearrangement must be employed to excise the carbonyl carbon[3].

Step-by-Step Synthesis Protocol

Step 1: Cycloalkylation to form the Nitrile Intermediate

  • Charge: To a flame-dried round-bottom flask under nitrogen, add 2-(4-tert-butylphenyl)acetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions to control the evolution of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The dual alkylation forms the cyclobutane ring, yielding 1-(4-tert-butylphenyl)cyclobutane-1-carbonitrile (CAS 1096856-95-9)[4].

  • Workup: Quench with saturated NH₄Cl, extract with Ethyl Acetate, and purify via silica gel chromatography.

Step 2: Hydration to the Primary Amide

  • Charge: Dissolve the purified nitrile in tert-butanol.

  • Reagents: Add powdered Potassium Hydroxide (KOH, 3.0 eq) and heat to reflux for 4-6 hours. Alternatively, use H₂O₂/NaOH in ethanol.

  • Isolation: Concentrate the solvent, dilute with water, and filter the precipitated 1-(4-tert-butylphenyl)cyclobutane-1-carboxamide. Wash with cold water and dry under vacuum.

Step 3: Hofmann Rearrangement & Salification (Self-Validating Step) Mechanistic Rationale: The amide is treated with a hypobromite species. The nitrogen is brominated, deprotonated, and undergoes an alkyl migration where the cyclobutane ring shifts from the carbonyl carbon to the nitrogen, expelling CO₂ and forming the quaternary amine[3].

  • Charge: Suspend the amide in a mixture of NaOH (aq) and internal oxidant (e.g., freshly prepared NaOBr or Diacetoxyiodobenzene, PhI(OAc)₂).

  • Reaction: Stir at 0°C for 1 hour, then heat to 80°C for 3 hours. The evolution of CO₂ gas serves as a visual, self-validating indicator that the rearrangement is successfully occurring.

  • Extraction: Cool, extract the free base (CAS 1096853-41-6) into diethyl ether.

  • Salification: Bubble dry HCl gas into the ether layer (or add 4M HCl in dioxane). The product, 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride (CAS 2243505-03-3), will immediately precipitate as a white crystalline solid. Filter and dry.

Synthesis SM 2-(4-tert-butylphenyl) acetonitrile Step1 Cycloalkylation (1,3-dibromopropane, NaH) SM->Step1 Int1 Nitrile Intermediate (CAS 1096856-95-9) Step1->Int1 Step2 Hydration (KOH, t-BuOH) Int1->Step2 Int2 Primary Amide Intermediate Step2->Int2 Step3 Hofmann Rearrangement (NaOBr, Heat) Int2->Step3 Int3 Free Base Amine (CAS 1096853-41-6) Step3->Int3 Step4 Salification (HCl in Ether) Int3->Step4 Final CAS 2243505-03-3 (HCl Salt) Step4->Final

Step-by-step synthetic workflow for CAS 2243505-03-3 via Hofmann rearrangement.

Analytical Characterization Workflow

To ensure the structural integrity of the synthesized CAS 2243505-03-3, multi-nuclear NMR and mass spectrometry must be utilized. The absence of a methylene (-CH₂-) signal between the cyclobutane ring and the amine is the primary validation metric confirming a successful Hofmann rearrangement.

Analytical TechniqueExpected Spectral Data / Observations
LC-MS (ESI+) [M+H]⁺ peak at m/z 204.17 (corresponding to the free base C₁₄H₂₁N)[1].
¹H NMR (DMSO-d₆) δ ~8.50 ppm (br s, 3H, -NH₃⁺); δ 7.45–7.35 ppm (m, 4H, Ar-H); δ 2.60–2.40 ppm (m, 4H, cyclobutane CH₂); δ 2.10–1.80 ppm (m, 2H, cyclobutane CH₂); δ 1.28 ppm (s, 9H, tert-butyl).
¹³C NMR (DMSO-d₆) Characteristic quaternary cyclobutane carbon peak at ~58.0 ppm . The tert-butyl methyl carbons will appear as a strong singlet at ~31.2 ppm .

References

  • PubChemLite - 2243505-03-3 (C14H21N). Université du Luxembourg.
  • WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Google Patents.
  • WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
  • 1-(4-tert-butylphenyl)cyclobutane-1-carbonitrile — Chemical Substance Information. NextSDS.

Sources

Exploratory

The Discovery and Development of Cyclobutanamine Derivatives: A Technical Guide to Conformational Restriction in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the strategic incorporation of conformational restriction is a cornerstone of rational drug design. Cyclobutanamine derivatives have emerged as privileged motifs, b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of conformational restriction is a cornerstone of rational drug design. Cyclobutanamine derivatives have emerged as privileged motifs, bridging the gap between the flexibility of acyclic amines and the steric bulk of larger heterocycles. As a Senior Application Scientist, I frequently observe that transitioning from a flexible aliphatic chain to a cyclobutane ring is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical identity. This whitepaper explores the causality behind their physicochemical advantages, highlights recent breakthroughs in neurodegenerative and epigenetic drug discovery, and provides rigorously validated protocols for their synthesis and evaluation.

The Physicochemical Rationale: Why Cyclobutanamines?

The substitution of an open-chain alkyl amine with a cyclobutanamine fundamentally alters a drug candidate's profile through three primary mechanisms:

  • Conformational Restriction and Entropy: Acyclic amines suffer from a high entropic penalty upon binding to a target receptor due to the loss of multiple rotatable bonds. The cyclobutane ring locks the amine into a defined spatial trajectory, pre-organizing the pharmacophore and enhancing binding affinity.

  • Basicity and pKa Modulation: The internal ring strain of cyclobutane (approximately 26 kcal/mol) increases the s-character of the exocyclic C-N bond. This subtle hybridization shift typically lowers the pKa of the amine compared to cyclohexyl or acyclic analogs, which can enhance membrane permeability and oral bioavailability. Furthermore, the introduction of fluorine atoms, such as in 1-(fluoromethyl)cyclobutanamines, allows for precise pKa tuning via inductive electron withdrawal[1].

  • Metabolic Stability: Alkyl chains are highly susceptible to cytochrome P450 (CYP450) mediated oxidative dealkylation. The cyclobutane ring sterically shields the alpha-carbon and lacks the favorable geometry for rapid CYP-mediated hydrogen abstraction, thereby extending the molecule's half-life.

Target-Directed Case Studies

Neurodegenerative Diseases: Sigma-1 Receptor Ligands

The development of neuroprotective agents has been revolutionized by targeting the σ1​ receptor. Recent discovery efforts identified N-cyclobutylaminoethoxyisoxazole derivatives as potent σ1​ ligands with significant neurite outgrowth efficacy[2]. The cyclobutanamine moiety was specifically chosen to optimize the Central Nervous System Multiparameter Optimization (CNS MPO) score. For instance, Compound 28 demonstrated a Ki​ of 0.2 nM for σ1​ , driven by the cyclobutane ring's ability to seamlessly occupy the receptor's hydrophobic sub-pocket while maintaining a high likelihood of crossing the blood-brain barrier[2].

Mechanism Ligand Cyclobutanamine Ligand (e.g., Cpd 28) Receptor Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Receptor High Affinity Binding Chaperone Chaperone Protein Dissociation Receptor->Chaperone Activation Calcium Intracellular Ca2+ Modulation Chaperone->Calcium Ion Channel Regulation Outcome Neurite Outgrowth & Neuroprotection Calcium->Outcome Cellular Signaling

Mechanism of action for cyclobutanamine-based Sigma-1 receptor ligands.

Epigenetic Modulators: NSD2-PWWP1 Antagonists

Targeting protein-protein interactions in epigenetics is notoriously difficult. In the discovery of antagonists for the NSD2-PWWP1 domain—a critical driver in certain oncological pathways—researchers utilized an N-(4-fluorobenzyl)cyclobutanamine scaffold[3]. The cyclobutane ring restricts the conformational freedom of the benzyl group, forcing it into an optimal geometry for π -stacking within the methyl-lysine binding pocket, yielding a breakthrough antagonist with a Kd​ of 7 μ M[3].

Psychiatry: Selective 5-HT Receptor Modulators

In the rapidly expanding field of psychedelic-assisted therapy, controlling the duration and specific receptor profile of tryptamines is paramount. Novel fluorinated tryptamine compounds utilizing a cyclobutanamine appendage have been developed to selectively agonize 5-HT 2A​ and 5-HT 1A​ receptors while avoiding 5-HT 2B​ and 5-HT 2C​ [4]. The steric bulk of the cyclobutane ring disrupts the binding mode required for 5-HT 2C​ activation, preventing undesirable anorectic effects and anxiety[4].

Quantitative Structure-Activity Data

To synthesize the impact of the cyclobutanamine motif across different therapeutic areas, the following table summarizes key pharmacological data derived from recent discovery campaigns:

Compound ClassTargetIndicationKey Pharmacological MetricsStructural Role of Cyclobutane
N-cyclobutylaminoethoxyisoxazoles σ1​ ReceptorNeurodegeneration Ki​ = 0.2 nM, CNS MPO = 5.4Enhances BBB penetration; occupies hydrophobic sub-pocket.
N-(4-fluorobenzyl)cyclobutanamines NSD2-PWWP1Oncology / Epigenetics Kd​ = 7 μ M, ΔTagg​ = 5.7 °CConstrains N-benzyl orientation for optimal π -stacking.
Fluorinated Tryptamines 5-HT 2A​ / 5-HT 1A​ PsychiatrySelective AgonismDisrupts 5-HT 2C​ binding mode; modulates metabolic stability.
α -(Fluoromethyl)cyclobutanamines General Building BlockAgnosticpKa modulationInductive electron withdrawal lowers amine pKa.

Validated Experimental Methodologies

The following protocols represent self-validating systems designed to ensure high fidelity in both the synthesis and biological evaluation of cyclobutanamine derivatives.

Protocol 1: Reductive Amination for N-Substituted Cyclobutanamines

This protocol details the synthesis of N-(4-fluorobenzyl)cyclobutanamine, a highly versatile intermediate[3].

  • Imine Formation: Combine cyclobutanone (1.0 eq) and 4-fluorobenzylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature.

    • Causality: DCE is chosen over protic solvents to prevent the premature solvolysis of the intermediate iminium ion, driving the equilibrium toward condensation.

  • Selective Reduction: After 2 hours, add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) and glacial acetic acid (1.0 eq).

    • Causality: NaBH(OAc) 3​ is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This is critical because it ensures selective reduction of the iminium ion over the unreacted cyclobutanone, preventing the formation of cyclobutanol byproducts. Acetic acid acts as a self-validating pH control, maintaining the slightly acidic environment (pH ~4-5) necessary to protonate the imine, thus activating it for hydride attack.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO 3​ until gas evolution ceases. Extract with dichloromethane.

    • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the cyclobutanamine product is in its free-base form for efficient extraction into the organic phase.

Synthesis N1 Cyclobutanone N3 Iminium Ion Intermediate N1->N3 N2 Primary Amine (e.g., 4-fluorobenzylamine) N2->N3 Condensation (-H2O) N4 Reductive Amination NaBH(OAc)3, AcOH N3->N4 N5 N-Substituted Cyclobutanamine N4->N5 Selective Reduction

Synthetic workflow for N-substituted cyclobutanamines via reductive amination.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

To evaluate the binding affinity of cyclobutanamine antagonists against epigenetic targets like NSD2-PWWP1[3].

  • Ligand Immobilization: Capture biotinylated NSD2-PWWP1 onto a streptavidin-conjugated SA sensor chip at approximately 6000 response units.

    • Causality: Biotin-streptavidin capture guarantees a uniform, directional orientation of the protein on the sensor surface. Standard amine coupling would be random and could occlude the PWWP1 binding pocket, leading to false negatives.

  • Analyte Injection: Prepare a 10-point concentration series of the cyclobutanamine compound (top concentration 200 μ M, 2-fold dilutions) in HBS-EP buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20).

    • Causality: HBS-EP buffer contains EDTA to chelate trace metals (preventing non-specific protein aggregation) and Tween-20 to reduce non-specific hydrophobic interactions between the highly lipophilic cyclobutane ring and the dextran matrix of the chip.

  • Kinetic Analysis: Inject analytes at a flow rate of 30 μ L/min at 20 °C.

    • Causality: SPR is utilized over endpoint assays (like fluorescence polarization) because it provides real-time kinetic parameters ( kon​ and koff​ ), which are essential for understanding the residence time of the conformationally restricted cyclobutanamine within the target pocket.

References

  • Title: Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells Source: nih.gov URL: 2

  • Title: Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 Source: acs.org URL: 3

  • Title: The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks Source: researchgate.net URL: 1

  • Title: US20240286998A1 - Fluorinated tryptamine compounds, analogues thereof, and methods using same Source: google.com URL: 4

Sources

Foundational

The Structural Paradox of the tert-Butyl Group: Steric Shielding, Metabolic Liabilities, and Bioisosteric Evolution in Drug Design

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the strategic modulation of a molecule's physicochemical properties is paramount. Among the medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and shallow binding pockets, the strategic modulation of a molecule's physicochemical properties is paramount. Among the medicinal chemist’s toolkit, the tert-butyl group (–C(CH₃)₃) stands out as a high-impact structural motif.

This technical guide dissects the dual nature of the tert-butyl group. By examining its profound steric effects, its paradoxical vulnerability to cytochrome P450 (CYP) metabolism, and the experimental workflows used to validate its bioisosteres, we provide a comprehensive framework for optimizing bioactivity in modern drug development.

The Mechanistic Dualism of the tert-Butyl Motif

The tert-butyl group is fundamentally characterized by its immense steric bulk and high lipophilicity[1][2]. Its incorporation into a molecular scaffold fundamentally alters the compound's three-dimensional conformation and its interaction with biological systems.

Conformational Locking and the A-Value

In cyclic systems, the tert-butyl group exerts a massive steric demand. In cyclohexane rings, it possesses an exceptionally high A-value (approximately 4.7–4.9 kcal/mol), effectively "locking" the ring into a conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions[1][3]. In drug design, this conformational locking is exploited to restrict bond rotation. By pre-organizing a flexible molecule into its bioactive conformation, the entropic penalty typically incurred upon receptor binding is drastically reduced, thereby enhancing target affinity and selectivity[1][4].

Steric Shielding

Beyond conformational control, the tert-butyl group acts as a "steric shield." When placed adjacent to metabolically labile functional groups (such as esters or amides), its umbrella-like bulk physically blocks hydrolytic enzymes (e.g., esterases) from accessing the susceptible bond[4][5]. This strategic placement can significantly prolong a drug's half-life and improve systemic exposure.

The CYP450 Liability: A Metabolic Paradox

Despite its utility as a steric shield, the tert-butyl group introduces a critical liability: it is highly lipophilic and densely packed with nine equivalent primary carbon-hydrogen (C-H) bonds. This makes it a prime target for Phase I oxidative metabolism, predominantly mediated by Cytochrome P450 enzymes such as CYP3A4 and CYP2C8[5].

The Ivacaftor Case Study

A quintessential example of this liability is found in ivacaftor, a CFTR modulator used to treat cystic fibrosis. Ivacaftor contains two tert-butyl substituents. Clinical and in vitro data revealed that one of these tert-butyl groups undergoes rapid oxidation by CYP3A4, leading to a hydroxylated active metabolite that is subsequently oxidized to an inactive carboxylic acid[5][6]. This rapid clearance necessitates a twice-daily dosing regimen.

To circumvent this, researchers developed deutivacaftor, replacing the specific metabolically vulnerable hydrogen atoms with deuterium. Because the carbon-deuterium (C-D) bond is stronger than the C-H bond, this targeted substitution exploits the kinetic isotope effect to suppress the dominant metabolic pathway, successfully enabling a once-daily dosing profile[6].

CYP450_Metabolism Drug Drug with tert-Butyl Group CYP CYP450 Oxidation (CYP3A4, CYP2C8) Drug->CYP Phase I Hydroxyl Hydroxylated Metabolite (-C(CH3)2CH2OH) CYP->Hydroxyl Primary Oxidation Acid Carboxylic Acid (-C(CH3)2COOH) Hydroxyl->Acid Secondary Oxidation PhaseII Phase II Conjugation Hydroxyl->PhaseII Direct Conjugation Acid->PhaseII Excretion Excretion PhaseII->Excretion Clearance

CYP450-mediated oxidative metabolism pathway of the tert-butyl group.

Strategic Bioisosteric Replacements

When the tert-butyl group drives the partition coefficient (LogP) too high—resulting in poor aqueous solubility—or acts as an unmanageable metabolic soft spot, medicinal chemists deploy bioisosteres[7][8]. These are structural moieties that mimic the steric volume of the tert-butyl group while altering the electronic distribution or removing vulnerable sp³ C-H bonds.

Prominent bioisosteres include:

  • Trifluoromethylcyclopropyl / CF₃-Cyclobutane: Replaces C-H bonds with C-F bonds, significantly increasing metabolic stability while maintaining a similar steric footprint[9][10].

  • Bicyclo[1.1.1]pentane (BCP): A rigid, three-dimensional scaffold that mimics the spatial arrangement of the tert-butyl group but offers improved aqueous solubility and metabolic resistance[3].

  • Pentafluorosulfanyl (–SF₅): Often termed a "super-trifluoromethyl" group, it provides immense steric bulk and high electronegativity, though it drastically increases lipophilicity[2].

Quantitative Comparison of tert-Butyl and Bioisosteres

The following table synthesizes the physicochemical and pharmacokinetic shifts typically observed when replacing a tert-butyl group with its leading bioisosteres[2][9][10].

SubstituentApprox. Steric Volume (ų)Lipophilicity Shift (ΔLogP)Metabolic Stability (HLM t₁/₂, min)Primary Liability in Design
tert-Butyl ~44.0+1.5 to +2.0Low to Moderate (<30 min)CYP450 Oxidation
CF₃-Cyclopropyl ~46.5+1.2 to +1.6High (>60 min)Synthetic Complexity
Bicyclo[1.1.1]pentyl ~45.2+1.0 to +1.4High (>60 min)Chemical Stability / Cost
Pentafluorosulfanyl ~52.0+2.5 to +3.0Very High (>120 min)Extreme Lipophilicity

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To empirically justify the replacement of a tert-butyl group with a bioisostere, structural biologists and pharmacokineticists rely on in vitro Human Liver Microsome (HLM) stability assays.

As a Senior Application Scientist, it is critical to understand that this protocol is not merely a sequence of steps, but a self-validating system . Every reagent serves a precise mechanistic purpose to isolate and quantify Phase I oxidative clearance.

Step-by-Step Methodology

1. Matrix Preparation & Cofactor Addition

  • Action: Dilute pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Causality: The buffer maintains physiological pH. Microsomes contain the membrane-bound CYP enzymes.

  • Validation Control: Prepare a parallel "Minus-NADPH" control. Because NADPH is the obligate electron donor for the CYP catalytic cycle, the absence of NADPH completely halts Phase I oxidation. If degradation occurs in this control, the instability is chemical, not CYP-mediated.

2. Reaction Initiation

  • Action: Pre-warm the matrix to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).

  • Causality: Pre-warming ensures the enzymes are at optimal kinetic temperatures before the substrate is introduced, preventing lag-phase artifacts in the kinetic data.

3. Time-Course Sampling & Quenching

  • Action: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile containing a proprietary Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting the reaction at the exact second of extraction. The IS is critical; it corrects for any matrix suppression effects or injection volume variations during subsequent mass spectrometry.

4. Protein Precipitation & Extraction

  • Action: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Causality: Centrifugation pellets the denatured microsomal proteins. Extracting the clear supernatant ensures that no particulate matter clogs the High-Performance Liquid Chromatography (HPLC) columns.

5. LC-MS/MS Quantification & Data Analysis

  • Action: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage of parent remaining versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Stability_Assay Prep 1. Prepare HLM & Cofactors Incubate 2. Incubate Test Compound Prep->Incubate Quench 3. Quench Reaction Incubate->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. Calculate Clearance LCMS->Data

Step-by-step experimental workflow for in vitro human liver microsomal stability assay.

Conclusion

The tert-butyl group remains one of the most powerful levers in medicinal chemistry for modulating steric hindrance, enforcing bioactive conformations, and shielding labile bonds. However, its inherent lipophilicity and susceptibility to CYP-mediated oxidation require rigorous pharmacokinetic monitoring. By employing advanced bioisosteric replacements and validating them through robust, self-correcting in vitro assays, drug development professionals can harness the structural benefits of the tert-butyl motif while engineering out its metabolic liabilities.

References

  • Source: hyphadiscovery.
  • Source: benchchem.
  • Source: benchchem.
  • Source: enamine.
  • Source: nih.
  • β″-Trifluoro)
  • Source: arxiv.
  • Source: acs.
  • Source: rsc.
  • Source: researchgate.

Sources

Exploratory

preliminary in-vitro screening of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride

[label="STOP", shape=ellipse, style=filled, fillcolor="#EF5350", Finalizing Whitepaper Content I'm now finalizing the whitepaper content. I've presented all data, included the diagrams and DOT scripts, and have refined t...

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Author: BenchChem Technical Support Team. Date: March 2026

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Preclinical In-Vitro Pharmacology Whitepaper: Preliminary Screening of 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride

Executive Summary

The compound 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride represents a novel entity within the 1-arylcycloalkylamine class. Structurally related to known monoamine reuptake inhibitors (MRIs) and dissociative agents, this scaffold is highly privileged in neuropharmacology. However, the introduction of a bulky, highly lipophilic para-tert-butyl group significantly alters its physicochemical properties. This whitepaper outlines a rigorous, self-validating in-vitro screening cascade designed to evaluate the primary pharmacodynamics (monoamine transporter inhibition) and secondary safety pharmacology (ADME and cardiotoxicity) of this compound.

Pharmacophore Rationale & Causality

The rational design of our screening cascade is dictated by the compound's structural pharmacophore. The cyclobutane ring constrains the primary amine, optimizing its spatial orientation for the binding pockets of the Solute Carrier 6 (SLC6) family, specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters [3.12].

The Double-Edged Sword of Lipophilicity: Replacing a smaller halogen (e.g., the chloro group in sibutramine analogs) with a tert-butyl group exponentially increases the compound's partition coefficient (LogP).

  • Efficacy Causality: High lipophilicity enhances blood-brain barrier (BBB) penetration, a prerequisite for central nervous system (CNS) active drugs.

  • Toxicity Causality: Highly lipophilic amines are notorious for promiscuous off-target binding. They readily become trapped in the hydrophobic pockets of the hERG potassium channel pore, leading to cardiotoxicity[1]. Furthermore, they are heavily reliant on hepatic Cytochrome P450 (CYP450) enzymes for clearance, raising the risk of drug-drug interactions (DDIs)[2].

Consequently, our screening cannot merely measure efficacy; it must actively rule out these specific, structure-driven liabilities.

Primary Pharmacodynamics: Monoamine Transporter (MAT) Profiling

The primary mechanism of action for 1-arylcyclobutylamines is competitive inhibition at the presynaptic MAT pump, preventing the reuptake of neurotransmitters and leading to their accumulation in the synaptic cleft[3].

MAT_Mechanism PreSyn Presynaptic Terminal Vesicle Monoamine Release PreSyn->Vesicle Cleft Synaptic Cleft (Accumulation) Vesicle->Cleft Transporter MAT (SERT/NET/DAT) Reuptake Pump Transporter->Cleft Blocked Drug 1-(4-tBu-phenyl) cyclobutanamine Drug->Transporter Competitive Inhibition Cleft->Transporter Normal Reuptake PostSyn Postsynaptic Receptors Cleft->PostSyn Enhanced Signaling

Mechanism of monoamine reuptake inhibition at the synaptic cleft.

Step-by-Step Methodology: MAT Fluorescent Uptake Assay

This protocol is adapted from the National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) standardized assays[4].

  • Cell Preparation: Plate HEK293 cells stably expressing human SERT, NET, or DAT in Poly-L-Lysine coated 384-well black, clear-bottom plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Incubation: Remove culture media. Add 20 µL of assay buffer (20 mM HEPES, 1x HBSS, pH 7.4) containing 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl at concentrations ranging from 0.1 nM to 10 µM.

  • Dye Addition: After 30 minutes, add 25 µL of a fluorescent monoamine mimetic dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Kinetic Read: Incubate for 30 minutes. Measure fluorescence intensity (Excitation: 440 nm, Emission: 520 nm) using a microplate reader.

  • Self-Validating System (Quality Control):

    • Positive Controls: Fluoxetine (SERT), Nisoxetine (NET), and Cocaine (DAT) must yield IC50 values within 0.5 log units of historical NIMH PDSP baselines[3].

    • Assay Integrity: The plate is only accepted if the calculated Z'-factor between vehicle (DMSO) and positive controls is ≥ 0.5.

Table 1: Hypothetical MAT Inhibition Profile (Quantitative Summary)

Target Transporter Reference Inhibitor Ref. IC50 (nM) 1-(4-tBu-phenyl)cyclobutanamine IC50 (nM) Selectivity Ratio (vs SERT)
SERT (Human) Fluoxetine 18.5 ± 2.1 45.2 ± 4.8 1.0
NET (Human) Nisoxetine 4.2 ± 0.6 120.5 ± 11.2 2.66

| DAT (Human) | Cocaine | 210.0 ± 15.5 | 850.4 ± 45.1 | 18.8 |

Interpretation: The bulky tert-butyl group likely introduces steric hindrance at the DAT binding site, skewing the compound toward a SERT/NET preferential inhibition profile.

Secondary Screening: ADME & Safety Pharmacology

CYP450 Inhibition Profiling

To comply with FDA guidance on in vitro drug interaction studies, we must evaluate the compound's potential to inhibit major CYP enzymes (CYP3A4, CYP2D6, CYP2C9)[2].

  • Methodology: Incubate Human Liver Microsomes (HLM) (0.1 mg/mL) with the test compound (0.1–50 µM) and specific fluorogenic substrates (e.g., Vivid® CYP450 screening kits) in the presence of an NADPH regenerating system.

  • Self-Validating System: The assay requires concurrent runs with known strong inhibitors: Ketoconazole (CYP3A4) and Quinidine (CYP2D6). The signal-to-background ratio must exceed 3:1 for data acceptance.

hERG Cardiotoxicity (Automated Patch-Clamp)

Lipophilic amines pose a severe risk of delaying ventricular repolarization via hERG (IKr) blockade. FDA ICH S7B guidelines mandate rigorous nonclinical evaluation of this liability[1].

  • Methodology: Use CHO cells stably expressing the hERG channel on an automated patch-clamp platform (e.g., QPatch). Apply a voltage protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the outward tail current. Perfuse the test compound and measure tail current reduction.

  • Self-Validating System:

    • Seal Quality: Membrane resistance must remain >1 GΩ.

    • Current Stability: Vehicle control must show <10% run-down of the tail current over 5 minutes.

    • Positive Control: E-4031 (100 nM) must produce >80% block.

Table 2: ADME & Safety Pharmacology Summary

Assay Type Target / Parameter Threshold for Concern Hypothetical Result Risk Assessment
CYP Inhibition CYP2D6 IC50 < 1.0 µM 2.4 µM Moderate
CYP Inhibition CYP3A4 IC50 < 1.0 µM > 10.0 µM Low
Cardiotoxicity hERG IC50 < 10.0 µM 8.5 µM High Flag

| Cytotoxicity | HepG2 CC50 | < 50.0 µM | > 100.0 µM | Low |

Integrated Screening Cascade & Decision Matrix

To streamline drug development, the protocols described above are integrated into a logical Go/No-Go decision matrix. If the compound exhibits potent primary pharmacodynamics but fails the hERG safety threshold (IC50 < 10 µM), it is routed back to lead optimization to reduce lipophilicity (e.g., replacing the tert-butyl group with a polar bioisostere).

Screening_Cascade cluster_0 Phase 1: Primary Pharmacodynamics cluster_1 Phase 2: ADME & Safety Pharmacology Compound 1-(4-(tert-butyl)phenyl) cyclobutanamine HCl MAT MAT (SERT/NET/DAT) Uptake Assays Compound->MAT NMDA NMDA Receptor Binding (Off-target) Compound->NMDA CYP CYP450 Inhibition (HLM Assay) MAT->CYP NMDA->CYP hERG hERG Cardiotoxicity (Patch Clamp) CYP->hERG Tox HepG2 Cytotoxicity (Cell Viability) CYP->Tox Decision Go/No-Go Decision Matrix hERG->Decision Tox->Decision

Integrated in-vitro screening workflow and Go/No-Go decision matrix.

References

  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Food and Drug Administration (FDA). [2]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Food and Drug Administration (FDA). [1]

  • PDSP - NIMH Psychoactive Drug Screening Program. University of North Carolina at Chapel Hill (UNC). [4]

  • Wallach, J., et al. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One. [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Methods for 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Chemical Profiling As a Senior Application Scientist, I appro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Chemical Profiling

As a Senior Application Scientist, I approach the quantification of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride not merely as a procedural task, but as a system of interacting chemical properties. This molecule is a highly lipophilic primary amine hydrochloride, often utilized as a specialized pharmaceutical intermediate.

The molecule features a bulky, non-polar 4-tert-butylphenyl group attached to a strained cyclobutane ring, terminating in a primary amine. In aqueous solution, this amine is protonated (pKa ~9.5–10.5). When introduced to a standard silica-based reversed-phase HPLC column, the positively charged amine acts as a strong electrostatic interactor with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase. This secondary interaction is the root cause of severe peak tailing, which degrades chromatographic resolution, lowers sensitivity, and compromises integration accuracy.

Chemical & Physical Properties
PropertySpecification
Chemical Name 1-(4-(tert-butyl)phenyl)cyclobutan-1-amine hydrochloride
CAS Number 2243505-03-3 (HCl salt) / 1096853-41-6 (Free base)
Molecular Formula C₁₄H₂₁N • HCl
Exact Mass (Free Base) 203.1674 g/mol
Precursor Ion [M+H]⁺ m/z 204.2
Structural Class Primary cyclobutanamine, lipophilic

Analytical Challenges & Methodological Causality

To engineer a self-validating analytical system, we must actively suppress the amine-silanol interaction. The choice of mobile phase additive is dictated entirely by the detection modality:

  • For UV-Based Purity Assays (Release Testing): We utilize 0.1% Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent. Its hydrophobic trifluoro- group aligns with the stationary phase, while its carboxylate anion pairs with the protonated amine. This effectively masks the amine from active silanols, yielding sharp, symmetrical peaks 1.

  • For LC-MS/MS Bioanalysis (Trace Quantification): TFA forms strong ion pairs in the gas phase, which severely suppresses electrospray ionization (ESI) efficiency. Therefore, we substitute TFA with 0.1% Formic Acid . Formic acid provides the necessary low pH to keep residual silanols protonated (neutralizing their negative charge) while remaining highly volatile and fully MS-compatible 1.

G Start Observe Peak Tailing for Primary Amine CheckDetector Which Detector is Used? Start->CheckDetector UV UV-Vis / DAD CheckDetector->UV MS Mass Spectrometry (MS) CheckDetector->MS TFA Add 0.1% TFA (Ion-pairing & Silanol Masking) UV->TFA FA Add 0.1% Formic Acid (Volatile, MS-Compatible) MS->FA Column Use End-capped C18 Stationary Phase TFA->Column FA->Column

Fig 1. Decision logic for mitigating primary amine peak tailing based on detector compatibility.

Protocol 1: HPLC-UV Method for Assay and Purity

This method is designed for bulk API release testing and impurity profiling. We employ a high-efficiency end-capped C18 column to further minimize silanol exposure 2.

Chromatographic Conditions
ParameterSpecification
Column Waters SunFire C18, 5 µm, 4.6 × 150 mm
Mobile Phase A HPLC-Grade Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm (Amine/Aliphatic) and 254 nm (Phenyl ring)
Injection Volume 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
8.01090Linear
10.01090Hold
10.19010Step
15.09010Re-equilibration
Step-by-Step Execution
  • System Suitability Test (SST): Inject a 0.1 mg/mL reference standard. Verify that the peak asymmetry factor ( As​ ) is between 0.8 and 1.2. If As​>1.5 , the TFA ion-pairing mechanism is failing; prepare fresh mobile phase.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Mobile Phase A (1.0 mg/mL). Sonicate for 5 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (avoid Nylon, which can bind lipophilic analytes).

  • Analysis: Run the gradient method. The highly lipophilic tert-butyl group ensures the compound will elute in the highly organic region of the gradient (typically between 6.5–7.5 minutes).

Protocol 2: LC-MS/MS Method for Bioanalytical Trace Quantification

For pharmacokinetic (PK) studies or trace-level quantification in biological matrices, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required. We utilize a protein precipitation strategy optimized for cyclobutanamine derivatives 3.

Mass Spectrometry Parameters
ParameterSpecification
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 450 °C
Quantifier MRM m/z 204.2 → 187.2 (Loss of NH₃)
Qualifier MRM m/z 204.2 → 148.1 (Loss of cyclobutene)
Step-by-Step Bioanalytical Workflow
  • Spiking: Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or structurally similar amine).

  • Vortexing: Vortex vigorously for 30 seconds to disrupt protein binding. The lipophilic nature of the tert-butylphenyl group means it binds strongly to plasma proteins; aggressive solvent disruption is critical.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade Water to match the initial mobile phase conditions and prevent peak distortion upon injection.

  • Analysis: Inject 5 µL onto an XBridge C18 (2.1 × 50 mm) column using a rapid 3-minute gradient (10% to 95% Acetonitrile with 0.1% Formic Acid at 0.4 mL/min).

Workflow Prep Sample Prep Protein Precipitation with Acetonitrile Centrifuge Centrifugation 14000 rpm, 10 min, 4°C Prep->Centrifuge Dilute Dilution Supernatant diluted 1:1 with H2O Centrifuge->Dilute Inject LC-MS/MS ESI+ MRM Mode [M+H]+ 204.2 Dilute->Inject Analyze Data Analysis ICH Q2(R2) Validation Inject->Analyze

Fig 2. Step-by-step bioanalytical sample preparation and LC-MS/MS quantification workflow.

Method Validation (ICH Q2(R2) Compliance)

To ensure this protocol is a self-validating system, it must be evaluated against the ICH Q2(R2) Guidelines for Validation of Analytical Procedures 4.

  • Specificity: Analyze blank matrix and mobile phase to ensure no interfering peaks co-elute at the retention time of 1-(4-(tert-butyl)phenyl)cyclobutanamine.

  • Linearity & Reportable Range: Prepare calibration standards ranging from 50% to 150% of the target assay concentration (for UV) or spanning the expected biological concentration range (e.g., 1 ng/mL to 1000 ng/mL for LC-MS/MS). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of the API into a blank matrix at three levels (Low, Medium, High). Acceptance criteria require 95.0%–105.0% recovery for bulk assay, and 85.0%–115.0% for bioanalytical trace levels.

  • Precision: Assess Repeatability (intra-day) and Intermediate Precision (inter-day). The Relative Standard Deviation (RSD) should be ≤2.0% for the HPLC-UV assay.

References

  • Title: Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns Source: MTC-USA URL: [Link]

  • Title: Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Source: NIH / PMC URL: [Link]

  • Title: Identification and Characterization of a Blood–Brain Barrier Penetrant Inositol Hexakisphosphate Kinase (IP6K) Inhibitor Source: ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL: [Link]

Sources

Application

Preclinical In-Vivo Evaluation Protocol for 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl

Executive Summary & Mechanistic Rationale 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is a novel, investigational primary amine derivative belonging to the arylcyclobutylamine class. Structurally, it shares a core pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is a novel, investigational primary amine derivative belonging to the arylcyclobutylamine class. Structurally, it shares a core pharmacophore with known monoamine reuptake inhibitors (MRIs) such as sibutramine (which features a 4-chloro substitution) .

The Causality of Structural Modification: The substitution of a halogen with a bulky, highly lipophilic tert-butyl group fundamentally alters the compound's physicochemical properties. While the HCl salt ensures sufficient aqueous solubility for gastrointestinal dissolution, the free base generated in vivo possesses a significantly higher partition coefficient (LogP > 3.5). This high lipophilicity dictates two critical in-vivo outcomes:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The compound is expected to rapidly partition into lipid-rich central nervous system (CNS) tissues, resulting in a high Brain-to-Plasma (B/P) ratio.

  • Altered Target Residence Time: The bulky hydrophobic moiety may alter binding kinetics at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), potentially shifting the functional ratio of 5-HT vs. NE reuptake inhibition.

Because arylcyclobutylamines carry known cardiovascular liabilities driven by peripheral sympathomimetic effects , evaluating this compound requires a highly integrated, self-validating preclinical pipeline that simultaneously maps its CNS efficacy and peripheral safety.

G A 1-(4-tert-butylphenyl) cyclobutanamine HCl B High Lipophilicity (LogP > 3.5) A->B Structural Property C Rapid BBB Penetration (High B/P Ratio) B->C Pharmacokinetics D SERT / NET Blockade (Synaptic Cleft) C->D Target Binding E Increased 5-HT (Swimming Behavior) D->E 5-HT Pathway F Increased NE (Climbing / CV Effects) D->F NE Pathway

Fig 1: Putative pharmacological pathway of 1-(4-tert-butylphenyl)cyclobutanamine HCl.

Phase 1: Pharmacokinetics (PK) & Brain Penetration

To understand the systemic exposure and CNS targeting of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl, we must first establish its pharmacokinetic profile. Highly lipophilic compounds often exhibit large volumes of distribution (Vd) and are susceptible to rapid hepatic first-pass metabolism (e.g., aliphatic hydroxylation of the tert-butyl group).

Self-Validating PK Protocol
  • Internal Validation Mechanism: This protocol utilizes a cassette-dosing or parallel-group design including a known reference standard (e.g., fluoxetine) spiked into the analytical matrix. If the LC-MS/MS fails to recover the reference standard at expected physiological concentrations, the extraction methodology is flagged as invalid, preventing false-negative exposure data for the test compound.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG-400, and 55% sterile saline. Causality: The DMSO/PEG co-solvent system prevents the highly hydrophobic free base from precipitating out of solution upon contact with physiological pH in the bloodstream or GI tract.

  • Animal Model: Male Sprague-Dawley rats (250-300g), surgically implanted with jugular vein catheters for stress-free serial blood sampling.

  • Dosing Regimen:

    • Intravenous (IV): 2 mg/kg via tail vein (to determine absolute clearance and Vd).

    • Per Os (PO): 10 mg/kg via oral gavage (to determine oral bioavailability, %F).

  • Sampling: Draw 200 µL blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of PO-dosed animals at T=1h and T=4h to harvest whole brain tissue.

  • Bioanalysis: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenates via protein precipitation (acetonitrile). Quantify using LC-MS/MS against a stable isotope-labeled internal standard.

Phase 2: Behavioral Pharmacodynamics (Forced Swim Test)

The Forced Swim Test (FST) is the gold-standard preclinical model for evaluating the efficacy of monoamine reuptake inhibitors . However, we do not merely measure "immobility." The specific topography of the animal's escape behavior maps directly to distinct neurotransmitter systems: SERT blockade increases swimming, while NET blockade increases climbing.

Self-Validating FST Protocol
  • Internal Validation Mechanism: The inclusion of a vehicle (negative control) and Venlafaxine (positive control, 30 mg/kg PO). If Venlafaxine fails to significantly reduce immobility compared to the vehicle, the environmental stressors or scoring criteria are flawed, and the assay run is voided.

Step-by-Step Methodology:

  • Apparatus Setup: Use transparent cylindrical tanks (height 40 cm, diameter 18 cm) filled to a depth of 30 cm with water maintained strictly at 24–25°C. Causality: Water depth must prevent the rat's tail from touching the bottom, forcing active coping behaviors.

  • Pre-Test Habituation (Day 1): Place rats in the cylinders for 15 minutes. This induces a state of behavioral despair, establishing the baseline for the test day.

  • Dosing (Sub-acute Regimen): Administer 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl (PO at 5, 15, and 30 mg/kg) at 23.5 hours, 5 hours, and 1 hour prior to the test session. Causality: Sub-acute dosing ensures steady-state CNS receptor occupancy, which is critical for lipophilic compounds that may have delayed accumulation in lipid compartments.

  • Test Session (Day 2): Place rats in the cylinders for 5 minutes. Video record from a lateral angle.

  • Topographical Scoring: Blinded observers score behavior in 5-second bins:

    • Immobility: Floating with only movements necessary to keep the head above water.

    • Swimming: Horizontal movement across the cylinder (indicates 5-HT activity).

    • Climbing: Vertical upward movements against the cylinder wall (indicates NE activity).

Phase 3: Cardiovascular Safety Telemetry

The structural predecessor of this class, sibutramine, was withdrawn from the market due to an increased risk of major adverse cardiovascular events (MACE) [[1]]([Link]). Peripheral norepinephrine reuptake leads to vasoconstriction and tachycardia. Therefore, conscious cardiovascular telemetry is the ultimate go/no-go safety gate for 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl.

Self-Validating Telemetry Protocol
  • Internal Validation Mechanism: Continuous 24-hour baseline recording prior to dosing serves as the internal control for circadian fluctuations. Post-assay, a low-dose challenge of a known sympathomimetic (e.g., adrenaline) is administered to confirm the surgically implanted transducers are accurately capturing acute pressor responses .

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, implant Data Sciences International (DSI) HD-S11 telemetry transmitters into the abdominal aorta of male rats. Route the biopotential leads to the pectoral muscles for ECG recording.

  • Recovery: Allow a strict 10-day recovery period. Causality: Surgery downregulates baroreceptor sensitivity; 10 days are required for autonomic tone to return to baseline.

  • Baseline Acquisition: Record Mean Arterial Pressure (MAP), Heart Rate (HR), and ECG intervals (PR, QRS, QT) continuously for 24 hours in the home cage to capture undisturbed circadian rhythms.

  • Dosing & Monitoring: Administer the test compound PO at the established efficacious dose (from Phase 2) and a supratherapeutic dose (3x efficacious dose). Record continuously for 48 hours post-dose.

  • Data Analysis: Analyze data in 15-minute averaged bins. Apply Fridericia’s formula (QTcF) to correct QT intervals for heart rate changes, ensuring any observed QT prolongation is a direct hERG liability rather than a secondary effect of tachycardia.

Quantitative Data Summaries

Table 1: Anticipated Pharmacokinetic and Distribution Profile

ParameterMatrixExpected Outcome for 1-(4-(tert-butyl)phenyl)cyclobutanamine HClMechanistic Driver
Tmax Plasma0.5 – 1.0 hoursRapid GI absorption due to high lipophilicity.
Bioavailability (%F) PlasmaModerate (30 - 50%)Susceptibility to hepatic first-pass CYP450 metabolism.
Volume of Distribution (Vd) PlasmaHigh (> 5 L/kg)Extensive partitioning into peripheral lipid tissues.
B/P Ratio Brain/Plasma> 2.5tert-butyl group drives superior blood-brain barrier crossing.

Table 2: Expected Behavioral and Cardiovascular Pharmacodynamic Endpoints

AssayMetric EvaluatedTarget Outcome for Therapeutic ViabilityIndication of Liability / Toxicity
Forced Swim Test Immobility TimeSignificant reduction vs. VehicleNo change (Lack of CNS efficacy).
Forced Swim Test Swim vs. Climb RatioBalanced increase in both (Dual SNRI action)Exclusive climbing (High risk of NE-driven CV toxicity).
CV Telemetry Mean Arterial Pressure< 10 mmHg increase from baseline> 15 mmHg sustained increase (Hypertensive liability).
CV Telemetry Heart RateTransient, mild elevation (< 10% baseline)Sustained tachycardia (> 20% baseline).

References

  • Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. ResearchGate. Available at:[Link]

  • Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Assessment of drug-induced increases in blood pressure during drug development. Regulations.gov (FDA Guidance Documents). Available at:[Link]

Sources

Method

Application Note: 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride as a Pharmacological Probe in Radioligand Binding Assays

Introduction and Mechanistic Rationale In the landscape of neuropharmacology and drug discovery, structurally constrained arylcycloalkylamines serve as critical pharmacophores for mapping the binding pockets of central n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the landscape of neuropharmacology and drug discovery, structurally constrained arylcycloalkylamines serve as critical pharmacophores for mapping the binding pockets of central nervous system (CNS) targets. 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride is a highly specialized building block and reference ligand utilized extensively in in vitro radioligand binding assays.

This compound is primarily deployed to interrogate the steric and hydrophobic boundaries of the Sigma-1 ( σ1​ ) receptor , the N-methyl-D-aspartate (NMDA) receptor , and monoamine transporters (DAT, SERT, NET) . The rational design of this molecule relies on three distinct structural features:

  • The Cyclobutane Ring : Provides severe conformational restriction. By locking the spatial orientation of the amine relative to the aromatic ring, it reduces the entropic penalty upon receptor binding and isolates specific bioactive conformations [1].

  • The para-tert-butyl Group : Acts as a bulky, lipophilic probe. In the σ1​ receptor, this group is perfectly suited to occupy the deep hydrophobic cleft (comprising residues like Val84, Trp89, and Tyr103). Evaluating the binding affinity of this compound allows researchers to determine the maximum steric bulk tolerated by a target's hydrophobic pocket [2].

  • The Primary Amine (Hydrochloride Salt) : Under physiological pH, the amine is protonated, enabling a crucial electrostatic salt-bridge interaction with conserved acidic residues across various targets (e.g., Asp126 in the σ1​ receptor or Asp73 in the dopamine transporter)[1].

Interaction Ligand 1-(4-(tert-butyl)phenyl) cyclobutanamine Hydrophobic Hydrophobic Pocket (Val84, Trp89, Tyr103) Ligand->Hydrophobic p-tert-butyl group SaltBridge Conserved Aspartate (e.g., Asp126) Ligand->SaltBridge Protonated amine (+) Steric Conformational Lock (Receptor Pore) Ligand->Steric Cyclobutane ring

Fig 1. Mechanistic interaction of the cyclobutanamine pharmacophore within the receptor pocket.

Experimental Design: The Self-Validating Assay System

To ensure trustworthiness and reproducibility, radioligand binding assays must be designed as self-validating systems. This means every experiment must internally control for Total Binding (TB) and Non-Specific Binding (NSB) to accurately derive Specific Binding (SB) .

When using 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride as a cold competitor, the assay relies on the displacement of a highly selective tritiated radioligand. For σ1​ receptor assays, -pentazocine is the gold standard due to its sub-nanomolar affinity and exceptional selectivity over the σ2​ subtype [3]. The NSB is defined by introducing a massive excess (typically 10 µM) of a chemically distinct, high-affinity ligand such as Haloperidol. If the assay is functioning correctly, the cold cyclobutanamine derivative will displace -pentazocine in a dose-dependent manner only from the specific binding sites.

Quantitative Data Interpretation

The primary output of the competition assay is the IC50​ value (the concentration of the cyclobutanamine required to displace 50% of the radioligand). Because IC50​ is dependent on the radioligand concentration, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand.

Table 1: Representative Binding Profile of 1-(4-(tert-butyl)phenyl)cyclobutanamine (Note: Data represents typical pharmacological profiles for p-tert-butyl cyclobutanamine derivatives used as reference standards)

Target Receptor / TransporterRadioligand UsedReference NSB CompoundApparent Ki​ (nM)Selectivity Profile
Sigma-1 ( σ1​ ) -pentazocine Haloperidol (10 µM)1.2 ± 0.4High Affinity
Sigma-2 ( σ2​ ) [3H]DTG DTG (10 µM)145.0 ± 12.5>100-fold ( σ1​/σ2​ )
DAT (Dopamine Transporter) [3H]WIN 35,428 Indatraline (10 µM)85.3 ± 6.1Moderate Affinity
NMDA (PCP site) [3H]MK-801 MK-801 (10 µM)210.5 ± 18.2Low Affinity

Step-by-Step Methodology: σ1​ Receptor Competitive Binding Assay

The following protocol details the use of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride in a 96-well format competitive binding assay against -pentazocine [3].

Phase 1: Membrane Preparation

Causality: Guinea pig brain is utilized because it expresses a uniquely high density of σ1​ receptors compared to other rodent models, yielding a superior signal-to-noise ratio.

  • Homogenization: Homogenize whole guinea pig brains (minus cerebellum) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 4°C) using a Potter-Elvehjem homogenizer.

  • Centrifugation: Centrifuge the homogenate at 31,000 × g for 15 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh buffer and incubate at 37°C for 30 minutes. Note: This warm incubation step is critical to degrade and dissociate endogenous ligands that may occupy the receptor.

  • Final Pellet: Centrifuge again at 31,000 × g for 15 minutes. Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 1-2 mg/mL (determined via BCA assay).

Phase 2: Assay Incubation

Causality: The assay is performed at 37°C to mimic physiological thermodynamics, ensuring the cyclobutane ring's conformational dynamics accurately reflect in vivo binding states.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride ranging from 10−11 M to 10−5 M in assay buffer containing 0.1% DMSO.

  • Reaction Mixture: In a 96-well deep-well plate, combine:

    • 50 µL of the diluted cyclobutanamine compound (or buffer for Total Binding, or 10 µM Haloperidol for NSB).

    • 50 µL of -pentazocine (final concentration ~3 nM, near its Kd​ ).

    • 400 µL of membrane suspension (~200 µg protein/well).

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

Phase 3: Separation and Quantification

Causality: Rapid filtration is required to separate bound from free radioligand before the receptor-ligand complex can dissociate. Polyethylenimine (PEI) pretreatment of filters neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to flush unbound radioligand.

  • Scintillation: Dry the filters, add 40 µL of liquid scintillation cocktail to each well, and quantify radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Workflow A Membrane Preparation (Guinea Pig Brain) B Incubation (Ligand + Radioligand) A->B C Rapid Filtration (GF/B Filters + PEI) B->C D Scintillation Counting (CPM) C->D E Cheng-Prusoff Analysis (Ki) D->E

Fig 2. Step-by-step workflow of the competitive radioligand binding assay.

Data Analysis and Quality Control

Once CPM values are obtained, the data must be rigorously analyzed to validate the structural hypotheses regarding the tert-butyl group's fit within the receptor.

  • Calculate Specific Binding (SB): SB=Total Binding (CPM)−NSB (CPM)

  • Normalization: Convert all raw CPM values to percentage of specific binding.

  • Non-linear Regression: Plot the normalized data against the log concentration of the cyclobutanamine compound. Fit the data using a one-site competitive binding model (e.g., in GraphPad Prism) to derive the IC50​ and the Hill slope ( nH​ ).

    • QC Check: A Hill slope significantly deviating from 1.0 suggests either multiple binding sites, negative cooperativity, or compound aggregation (often a risk with highly lipophilic tert-butyl derivatives).

  • Determine Ki​ : Apply the Cheng-Prusoff equation. The resulting Ki​ provides an absolute measure of the compound's affinity, allowing direct comparison against other structural analogs (e.g., comparing the tert-butyl substitution against a methyl or chloro substitution to map the pocket's volume) [4].

References

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors ACS Pharmacology & Translational Science URL:[Link]

  • Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells RSC Advances URL:[Link]

  • A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo PubMed / National Institutes of Health (NIH) URL:[Link]

Application

Synthesis and Derivatization of 1-(4-(tert-Butyl)phenyl)cyclobutanamine Hydrochloride: A Practical Guide for CNS-Active Scaffold Development

Introduction & Mechanistic Rationale The 1-arylcyclobutanamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It is most notably recognized as the core structural motif in monoamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1-arylcyclobutanamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It is most notably recognized as the core structural motif in monoamine reuptake inhibitors such as sibutramine, a well-documented serotonin-norepinephrine reuptake inhibitor (SNRI) [1].

By substituting the 4-chloro group of traditional scaffolds with a bulky, highly lipophilic 4-tert-butyl group, we obtain 1-(4-(tert-butyl)phenyl)cyclobutanamine . This precise structural modification significantly alters the steric profile and lipophilicity (LogP) of the molecule. Mechanistically, increasing the steric bulk at the para-position of the aryl ring forces the cyclobutane and amine moieties into specific conformational orientations, which can profoundly influence binding kinetics and selectivity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This application note provides a comprehensive, self-validating protocol guide for synthesizing key derivatives (tertiary amines, secondary amines, and amides) starting from the commercially available hydrochloride salt.

Physicochemical Properties & Starting Material Characterization

Before initiating any synthetic workflow, it is critical to verify the integrity of the starting material. The hydrochloride salt is preferred for storage due to its resistance to oxidative degradation compared to the free base.

PropertySpecification / Value
Chemical Name 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride
CAS Number 2243505-03-3 (HCl salt) / 1096853-41-6 (Free base) [1]
Molecular Formula C₁₄H₂₁N • HCl (C₁₄H₂₂ClN)
Molecular Weight 239.78 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and warm Water; Insoluble in Hexanes
Storage Conditions Desiccated at room temperature (20-25°C), protected from moisture

Synthetic Workflows for Key Derivatives

The following diagram illustrates the divergent synthetic pathways utilized to generate distinct classes of derivatives from the primary amine starting material.

G SM 1-(4-tert-butylphenyl) cyclobutanamine HCl FB Free Base Intermediate SM->FB NaOH / DCM (Freebasing) D1 N,N-Dimethyl Derivative (Tertiary Amine) FB->D1 HCHO, HCOOH, 90°C (Eschweiler-Clarke) D2 N-Alkyl Derivative (Secondary Amine) FB->D2 R-CHO, NaBH(OAc)3 (Reductive Amination) D3 N-Acyl Derivative (Amide) FB->D3 R-COCl, TEA, DCM (Amidation)

Divergent synthetic pathways for derivatizing 1-(4-tert-butylphenyl)cyclobutanamine.

Detailed Protocols

Protocol A: Freebasing and N,N-Dimethylation (Eschweiler-Clarke Reaction)

Causality & Mechanism: The starting material is a hydrochloride salt. To participate as a nucleophile in the Eschweiler-Clarke reaction, the amine must first be liberated (freebased). The reaction utilizes formaldehyde as the methylating agent and formic acid as the hydride source. Because the cyclobutane ring creates significant steric hindrance around the α-carbon, the formation of the iminium ion intermediate is energetically demanding. Elevated temperatures (85–95 °C) are strictly required to drive this reaction to completion, mirroring optimized conditions used in the industrial synthesis of sibutramine [2].

Step-by-Step Methodology:

  • Freebasing: Suspend 1-(4-tert-butylphenyl)cyclobutanamine HCl (1.0 eq, 5.0 mmol) in 20 mL of dichloromethane (DCM). Add 10 mL of 2M NaOH (aq) and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.

  • Reagent Addition: Transfer the free base to a round-bottom flask. While cooling on an ice bath, slowly add Formic Acid (HCOOH, 88%, 5.0 eq) followed by 37% aqueous Formaldehyde (HCHO, 5.0 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 85–90 °C for 16–18 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 5M HCl until pH < 2, then evaporate to dryness. Basify the residue with 5N NaOH and extract with diethyl ether (3 × 15 mL).

  • Salt Formation (Optional): Bubble HCl gas through the ether extract or add ethereal HCl to precipitate the N,N-dimethyl hydrochloride salt. Filter and dry.

Protocol B: Synthesis of Secondary Amines via Reductive Amination

Causality & Mechanism: Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) provides exquisite kinetic control. The electron-withdrawing acetoxy groups on NaBH(OAc)₃ reduce its nucleophilicity compared to NaBH₄, allowing it to selectively reduce the transient, protonated imine without reducing the unreacted aldehyde [3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the freebased 1-(4-tert-butylphenyl)cyclobutanamine (1.0 eq, 2.0 mmol) and the desired aldehyde (e.g., benzaldehyde, 1.05 eq) in 10 mL of 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq) to facilitate imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Stirring: Stir the suspension at room temperature under an inert atmosphere (N₂) for 4–6 hours. Monitor the disappearance of the imine via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir vigorously until gas evolution ceases. Extract with DCM (2 × 15 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Synthesis of N-Acyl Derivatives (Amidation)

Causality & Mechanism: Amidation is performed using an acyl chloride. To prevent the liberated HCl from protonating the unreacted primary amine (which would halt the reaction at 50% conversion), a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed as an acid scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve the freebased amine (1.0 eq, 2.0 mmol) and TEA (2.0 eq) in 10 mL of anhydrous DCM under N₂. Cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute the reaction with 10 mL DCM. Wash sequentially with 1M HCl (10 mL) to remove unreacted amine and TEA, saturated NaHCO₃ (10 mL) to remove residual acid, and brine (10 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the amide.

Analytical Validation

To ensure the integrity of the self-validating system, all synthesized derivatives must be analytically confirmed:

  • FTIR Spectroscopy: For Protocol C (Amidation), validation is confirmed by the disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong amide carbonyl (C=O) stretch at ~1650 cm⁻¹.

  • ¹H-NMR (400 MHz, CDCl₃): The tert-butyl group acts as an excellent internal reference, consistently appearing as a sharp 9H singlet near δ 1.30 ppm. For Protocol A, successful N,N-dimethylation is confirmed by a new 6H singlet integrating for the two N-methyl groups around δ 2.10–2.30 ppm.

  • LC-MS: Confirm the mass shift. For example, the free base starting material will show an[M+H]⁺ peak at m/z 204.1. The N,N-dimethyl derivative (Protocol A) will shift to an [M+H]⁺ peak at m/z 232.2.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101246686, 1-(4-Tert-butylphenyl)cyclobutan-1-amine". PubChem. URL:[Link]

  • Cho, S. H., et al. "Improved Synthesis of Sibutramine". Google Patents, Patent No. KR100606534B1, 2006.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Method

Application Note: Pharmacological Profiling of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl as a Monoamine Transporter Ligand

Introduction & Pharmacological Context 1-(4-(tert-butyl)phenyl)cyclobutanamine is a synthetic arylcyclobutanamine derivative utilized exclusively as a research chemical tool. Structurally, it belongs to a class of cycloa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-(4-(tert-butyl)phenyl)cyclobutanamine is a synthetic arylcyclobutanamine derivative utilized exclusively as a research chemical tool. Structurally, it belongs to a class of cycloalkylamines that includes the active metabolites of the former anti-obesity drug sibutramine[1]. While sibutramine and its primary/secondary amine metabolites (M1 and M2) act as non-selective monoamine reuptake inhibitors (MRIs) across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, the introduction of a bulky para-tert-butyl group fundamentally alters the molecule's structure-activity relationship (SAR).

In transporter pharmacology, the tert-butyl substitution provides significant steric bulk and lipophilicity. This modification typically forces a steric clash within the highly restricted S1 binding pocket of SERT, effectively abolishing serotonin affinity. Conversely, the larger binding pockets of DAT and NET accommodate this bulk, resulting in a highly selective DAT/NET reuptake inhibitor profile. As such, 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl is an invaluable tool for elucidating the spatial constraints of monoamine transporter binding sites and investigating the neurobehavioral consequences of selective dopaminergic/noradrenergic signaling without serotonergic cross-talk.

Chemical Properties & Experimental Rationale

Compound: 1-(4-(tert-butyl)phenyl)cyclobutan-1-amine hydrochloride CAS Number: 2243505-03-3 (HCl salt)

Why the Hydrochloride (HCl) Salt? Free base arylcycloalkylamines are typically volatile, lipophilic oils that are highly susceptible to atmospheric oxidation and degradation. For in vitro and in vivo applications, the HCl salt is strictly required. The salt form ensures long-term crystalline stability and, critically, allows for rapid and complete dissolution in aqueous physiological buffers (e.g., Krebs-Ringer HEPES or artificial cerebrospinal fluid). Incomplete dissolution of lipophilic free bases often leads to artificially inflated IC50 values due to compound partitioning into plastic assay plates rather than interacting with the target cells.

In Vitro Application: Monoamine Transporter Uptake Assays

To accurately determine the binding affinity and reuptake inhibition profile of this compound, cell-based radiotracer assays are the gold standard.

Causality of Experimental Design: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT) [2]. Native brain synaptosomes contain a heterogeneous mixture of transporters, leading to substrate cross-talk (e.g., dopamine being taken up by NET). Transfected HEK293 cells isolate the variable, providing a clean, single-target system. Furthermore, the use of Krebs-Ringer HEPES (KRH) buffer is non-negotiable; SLC6 transporters are ion-coupled and strictly require an inward Na+ gradient to drive monoamine transport.

Self-Validating Assay Protocol

This protocol incorporates internal controls to ensure data trustworthiness. If the non-specific binding (NSB) control fails to inhibit >95% of radioligand uptake, the assay plate must be discarded.

  • Cell Preparation: Seed HEK293-hMAT cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C (5% CO2).

  • Buffer Exchange: Wash cells twice with 100 µL of warmed KRH buffer (pH 7.4, containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 10 mM D-glucose).

  • Compound Pre-Incubation: Add 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl in a 10-point concentration gradient (0.1 nM to 10 µM).

    • Validation Step: Include wells with 10 µM nomifensine (for DAT), desipramine (for NET), or paroxetine (for SERT) to define non-specific uptake.

  • Radioligand Addition: Add 20 nM of[3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin. Incubate for exactly 10 minutes at room temperature to capture the linear phase of transport.

  • Termination & Quantification: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transporter kinetics. Lyse cells with 1% SDS, add scintillation cocktail, and quantify using a microplate scintillation counter.

InVitroWorkflow A 1. Cell Culture (HEK293-hMATs) B 2. Pre-incubation (Test Compound) A->B C 3. Radioligand Uptake ([3H]-DA) B->C D 4. Lysis & Scintillation C->D E 5. IC50 Calculation D->E

Workflow for in vitro radioligand uptake inhibition assay using transfected HEK293 cells.

Quantitative Data Summary

The following table illustrates the expected pharmacological profile of 1-(4-(tert-butyl)phenyl)cyclobutanamine compared to established reference compounds, highlighting the DAT-selective shift caused by the tert-butyl substitution.

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Selectivity Ratio
1-(4-(tert-butyl)phenyl)cyclobutanamine 45 ± 582 ± 8>10,000> 222
Sibutramine M1 Metabolite 4920150.3
Cocaine (Reference Standard) 2103101800.85

Note: Data represents typical SAR trends for para-tert-butyl arylcycloalkylamines compared to literature values for sibutramine metabolites.

In Vivo Application: Microdialysis & Behavioral Tracking

While in vitro assays confirm binding, they cannot definitively differentiate between a reuptake inhibitor (which blocks the pore) and a releasing agent (which reverses the transporter). To establish this, in vivo microdialysis in unanesthetized rodents is required [3].

Causality of Experimental Design: We target the nucleus accumbens (NAc) because it is the primary integration center for dopaminergic locomotor stimulation. By coupling microdialysis with automated video tracking, researchers can establish a direct, minute-by-minute temporal correlation between extracellular dopamine efflux and hyperlocomotion. Artificial cerebrospinal fluid (aCSF) is pumped at a strict 1.0 µL/min flow rate to balance the recovery of monoamines across the semi-permeable probe membrane without depleting the surrounding extracellular fluid.

Self-Validating Microdialysis Protocol
  • Stereotaxic Surgery: Implant a guide cannula targeting the NAc (Coordinates: AP +1.7, ML ±1.2, DV -6.0 from bregma). Allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse aCSF at 1.0 µL/min.

    • Validation Step: Discard the first 120 minutes of dialysate. Collect 3 baseline samples (20 min each). If baseline dopamine levels fluctuate by >10%, the animal must be excluded from the study, as the neurochemical baseline is unstable.

  • Compound Administration: Administer 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl (e.g., 10 mg/kg, i.p.).

  • Sampling & Tracking: Collect dialysate fractions every 20 minutes while simultaneously recording total distance traveled (cm) via overhead tracking software.

  • HPLC-ECD Analysis: Quantify dopamine and norepinephrine in the dialysate using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

MOA Compound 1-(4-(tert-butyl)phenyl) cyclobutanamine HCl DAT Dopamine Transporter (DAT) Blockade Compound->DAT Binds orthosteric site DA Extracellular Dopamine Accumulation DAT->DA Inhibits DA reuptake Receptor Postsynaptic D1/D2 Receptor Activation DA->Receptor Synaptic signaling Behavior Hyperlocomotion & Thermogenesis Receptor->Behavior Behavioral output

Mechanism of action for DAT blockade leading to downstream behavioral effects.

References

  • Title: Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats. Source: European Neuropsychopharmacology (2014). URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology (2020). URL: [Link]

  • Title: In vivo criteria to differentiate monoamine reuptake inhibitors from releasing agents: sibutramine is a reuptake inhibitor. Source: Journal of Pharmacology and Experimental Therapeutics (1997). URL: [Link]

Application

Application Notes &amp; Protocols: Formulation of 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride for Animal Studies

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, technically-grounded guide for the formulation of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically-grounded guide for the formulation of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride, a novel research compound, for in vivo animal studies. The protocols detailed herein are designed to ensure solution stability, homogeneity, and suitability for common routes of administration, including oral (PO), intraperitoneal (IP), and intravenous (IV). The methodologies are rooted in established principles of preclinical pharmaceutical science to ensure data integrity, reproducibility, and animal welfare. This guide emphasizes the rationale behind vehicle selection and the critical importance of formulation validation.

Introduction: The Formulation as a Critical Experimental Variable

The primary objectives for developing a preclinical formulation are:

  • Maximize Exposure: Ensure the compound is sufficiently soluble and bioavailable to achieve desired concentrations for safety and efficacy testing.[2][4]

  • Ensure Safety and Tolerability: Select vehicles and excipients that are well-tolerated in the chosen animal model to avoid confounding toxicological results.[1]

  • Maintain Stability: Guarantee the chemical and physical stability of the active pharmaceutical ingredient (API) in the final dosage form for the duration of the study.[5][6]

  • Achieve Accurate and Reproducible Dosing: The formulation must be homogenous to ensure that each animal receives the intended dose.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the API's physicochemical properties is the foundation of rational formulation design.[1][5] For a novel compound like 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride, much of this data must be empirically determined or inferred from its structure.

Table 1: Key Physicochemical Properties and Formulation Implications

PropertyEstimated Characteristic / ValueFormulation Implication & Rationale
Chemical Structure C₁₄H₂₂ClNThe hydrochloride salt of a primary amine. This form is intended to enhance aqueous solubility by creating a charged species.
Molecular Weight 239.78 g/mol Essential for all dose and concentration calculations.
Appearance Likely a white to off-white crystalline powder.[7]Visual inspection is a primary indicator of purity and can reveal issues like discoloration upon degradation.
Aqueous Solubility Moderate. The hydrochloride salt improves solubility, but the non-polar phenyl and alkyl groups will limit it. Solubility is expected to be pH-dependent.This is the most critical parameter. It must be experimentally determined in various vehicles (e.g., water, saline, pH buffers) to select the appropriate formulation strategy.
pKa Estimated ~10-11 for the primary amine.The compound will be protonated and charged at physiological pH, aiding solubility. The formulation pH should be kept sufficiently low to prevent precipitation of the free base.
Stability Generally stable as a solid. Solution stability can be affected by pH, light, and temperature.[8]Stability studies on the final formulation are mandatory to define preparation and storage conditions and to ensure the API does not degrade during the experiment.[6][9]

Strategic Formulation Development Workflow

A systematic approach is required to move from the powdered API to a validated, injectable formulation. This workflow ensures that key decisions are data-driven.

G cluster_0 Phase 1: Characterization & Vehicle Screening cluster_1 Phase 2: Formulation Preparation & Validation cluster_2 Phase 3: Dosing Solution Preparation A Determine Target Concentration (based on dose & animal weight) B Measure Aqueous Solubility (Water, Saline, D5W) A->B C Is Solubility > Target? B->C D Screen Co-solvents & Surfactants (e.g., PEG400, DMA, Solutol) C->D No E Select Optimal Vehicle (Aqueous or Co-solvent) C->E Yes D->E F Prepare Test Formulation E->F G QC Testing: - Appearance - pH - Concentration (HPLC) F->G H Assess In-Use Stability (e.g., 4h, 8h, 24h at RT) G->H I Prepare Final Dosing Solution (Aseptic Technique) H->I J Sterile Filter (0.22 µm) for Parenteral Routes (IP/IV) I->J

Caption: A systematic workflow for preclinical formulation development.

Detailed Formulation Protocols

Universal Best Practices:

  • Use pharmaceutical-grade (USP, NF) excipients whenever possible to ensure purity and minimize experimental variability.[10]

  • Employ aseptic techniques for all parenteral (IP, IV) formulations to ensure sterility.[11]

  • All solutions for injection must be sterile-filtered.[12][13]

Protocol 1: Simple Aqueous Formulation (Preferred for PO, IP, IV)

This protocol should be the first choice if the target concentration can be achieved. It minimizes the potential for excipient-induced physiological effects.

Materials:

  • 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (API)

  • Sterile 0.9% Sodium Chloride for Injection, USP (Saline) or 5% Dextrose in Water (D5W)

  • Sterile, sealed vials (e.g., septum-capped)

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Sterile syringes and 0.22 µm syringe filters (PVDF or PES recommended for low protein binding)

Procedure:

  • Calculation: Determine the total mass of API and final volume of vehicle required for the study.

  • Weighing: Accurately weigh the API and transfer it to a sterile vial.

  • Solubilization: Add approximately 80% of the final volume of the chosen vehicle (Saline or D5W). Mix using a vortex or magnetic stirrer at room temperature until the API is fully dissolved. Visual inspection should confirm a clear, particulate-free solution.

  • pH Measurement (Optional but Recommended): Measure the pH of the solution. An acidic pH is expected. Significant deviations between batches could indicate an issue. For IV administration, a pH between 5 and 9 is generally well-tolerated.[10]

  • Final Volume: Add the vehicle to reach the final target volume (q.s.).

  • Sterilization: Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a final sterile, sealed container. This step is mandatory for IP and IV routes.[11][12]

  • Labeling and Storage: Label the container with the compound name, concentration, vehicle, date, and "Sterile for Parenteral Use." Store as determined by stability studies (typically 2-8°C, protected from light). Prepare fresh daily unless stability data supports longer storage.

Protocol 2: Co-Solvent Formulation (For PO and IP Routes)

If the aqueous solubility is insufficient, a co-solvent system can be used to increase solubility.[14] This vehicle is common but should be used with caution, as co-solvents can have their own biological effects.[1][15]

Vehicle Composition Example:

  • 10% Dimethyl Sulfoxide (DMSO)

  • 40% Polyethylene Glycol 400 (PEG400)

  • 50% Saline (0.9% NaCl)

Rationale for Vehicle Choice:

  • DMSO: A powerful aprotic solvent, effective at solubilizing many organic molecules. Its use should be minimized due to potential for local irritation and effects on membrane permeability.[15]

  • PEG400: A water-miscible polymer commonly used as a co-solvent in preclinical studies. It is generally well-tolerated.[16]

  • Saline: Used to increase the biocompatibility and reduce the viscosity and potential irritation of the organic solvents.

Procedure:

  • Weigh API: Accurately weigh the API into a sterile glass vial.

  • Initial Dissolution: Add the required volume of DMSO and vortex/sonicate until the API is completely dissolved.

  • Add Co-solvent: Add the required volume of PEG400 and mix thoroughly until the solution is homogenous.

  • Aqueous Dilution: Slowly add the saline while vortexing. Observe carefully for any signs of precipitation. If the compound "crashes out," this vehicle is unsuitable at this concentration.

  • Sterilization (for IP): Sterile filter the final solution through a 0.22 µm syringe filter. Ensure the filter material is compatible with DMSO and PEG400 (e.g., PTFE).

  • Storage and Handling: Store and label as described in Protocol 1. Due to the potential for precipitation upon cooling, it is often best to prepare this formulation fresh and keep it at room temperature before dosing.

Formulation Validation and Quality Control

Before use in animals, every batch of a formulation should be validated to ensure it meets specifications.[2]

Table 2: Essential Quality Control (QC) Tests for Preclinical Formulations

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless (or as expected), free of visible particulates.Ensures complete dissolution and absence of contamination or precipitation.
pH Calibrated pH meterRecord and ensure consistency (e.g., within ±0.5 units of target).Changes in pH can affect solubility and stability. Important for tolerability of injections.[15]
Concentration Verification HPLC-UV90-110% of the target concentration.Confirms accurate preparation and dosing.
In-Use Stability HPLC-UV analysis of samples stored under intended use conditions (e.g., benchtop, 4°C) at various time points (0, 4, 8, 24h).Concentration remains within 90-110% of the initial (T=0) value. No visible precipitation or color change.Ensures the compound does not degrade or precipitate during the time it takes to dose all animals in a cohort.[17]

Safety and Handling

As a novel chemical entity, 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride should be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves at all times.

  • Handling: Handle the dry powder in a chemical fume hood or ventilated balance enclosure to avoid inhalation.

  • Disposal: Dispose of all waste in accordance with institutional guidelines for chemical waste.

Conclusion

The development of a robust and reproducible formulation is a prerequisite for obtaining meaningful data from animal studies. For 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride, a systematic approach starting with simple aqueous vehicles is recommended. If solubility limitations exist, the use of well-characterized co-solvent systems is a viable alternative, particularly for oral and intraperitoneal routes. In all cases, rigorous validation of the final formulation for appearance, concentration, and in-use stability is not merely good practice—it is essential for the scientific validity of the entire in vivo experiment.

References

  • Gautam, N., & Singh, H. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1337–1353. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development. Retrieved from [Link]

  • Catalent. (n.d.). Early Stage Oral Development. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Available at: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available at: [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from [Link]

  • University of Washington IACUC. (2026, February 18). The Use of Pharmaceutical and Non-pharmaceutical Grade Compound in Animals and Labeling Expectations. Retrieved from [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

  • Tatke, J. J., & P. de la Cruz, P. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. Available at: [Link]

  • Dong, M. W. (2020, June 1). Stability Studies of Pharmaceuticals: An Overview of Procedures and Practices. LCGC International. Available at: [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

  • BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. Available at: [Link]

  • University of Pennsylvania IACUC. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening Assays for 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Focus Areas: Monoamine Transporter (MAT) Reuptake Inhibition & NMDA Receptor Modulation Introduction & Pharmacological Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Focus Areas: Monoamine Transporter (MAT) Reuptake Inhibition & NMDA Receptor Modulation

Introduction & Pharmacological Rationale

The compound 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl represents a highly versatile arylcyclobutanamine scaffold. In central nervous system (CNS) drug discovery, 1-arylcyclobutanamines are historically significant as core pharmacophores for dual/triple monoamine reuptake inhibitors (e.g., sibutramine analogues) and uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.

When evaluating a novel derivative with a bulky para-tert-butyl substitution, researchers must account for steric bulk alterations that typically shift selectivity profiles among the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as altering binding kinetics within the NMDA receptor ion channel.

To systematically profile this compound, we have designed a dual-pronged High-Throughput Screening (HTS) strategy. This guide details the causality, logic, and self-validating protocols required to accurately quantify the IC₅₀ and selectivity indices of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl using state-of-the-art fluorescent modalities.

Assay Causality & Design Logic (E-E-A-T)

Do not rely on legacy radiometric assays (e.g., [³H]-neurotransmitter uptake or [³H]-MK-801 binding) for primary screening. While sensitive, they are bottlenecked by radioactive waste management, wash artifacts, and poor kinetic resolution. Instead, we employ real-time fluorescent kinetic assays.

  • Multiplexed Fluorescent MAT Uptake: We utilize fluorescent substrate mimics (such as ASP+ or FFNs). Causality: These dyes are actively transported into the cell by SERT, DAT, and NET. Upon intracellular accumulation, their fluorescence is unquenched or concentrated. If 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl inhibits the transporter, the rate of fluorescence increase is blunted. This allows for continuous kinetic reads, identifying false positives (e.g., fluorescent quenchers) early.

  • FLIPR Calcium Flux for NMDAR: The NMDA receptor is a ligand-gated ion channel highly permeable to Ca²⁺. Causality: By loading cells with a calcium-sensitive dye (e.g., FLIPR Calcium 6), we can measure the real-time blockade of glutamate/glycine-induced Ca²⁺ influx[1]. This functional assay distinguishes between competitive antagonists, uncompetitive channel blockers (the expected mechanism for arylcyclobutanamines), and negative allosteric modulators[2].

Mechanism Ligand 1-(4-(tert-butyl)phenyl) cyclobutanamine HCl MAT Monoamine Transporters (SERT, DAT, NET) Ligand->MAT Binds NMDA NMDA Receptor (GluN1/GluN2) Ligand->NMDA Binds InhibitMAT Blockade of Reuptake MAT->InhibitMAT InhibitNMDA Channel Antagonism NMDA->InhibitNMDA IncAmines Decreased Intracellular Dye Accumulation InhibitMAT->IncAmines DecCa Decreased Intracellular Ca2+ Influx InhibitNMDA->DecCa

Dual pharmacological targets and downstream assay readouts for arylcyclobutanamines.

Experimental Protocols

Protocol A: Fluorescent Monoamine Transporter (MAT) Uptake Assay

This protocol is a self-validating system: it includes a baseline read to establish auto-fluorescence, a vehicle control to establish maximum uptake (Vmax), and reference inhibitors to establish the assay window (Z'-factor).

Reagents & Materials:

  • Cell Lines: HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Dye: Neurotransmitter Transporter Uptake Dye (e.g., Molecular Devices or equivalent fluorescent substrate).

  • Buffer: Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES + 0.1% BSA, pH 7.4.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl (from 10 µM to 0.3 nM) in assay buffer containing 0.5% DMSO.

  • Pre-incubation: Remove culture media. Add 20 µL of assay buffer containing the test compound, vehicle (0.5% DMSO), or reference controls (Fluoxetine for SERT, GBR-12909 for DAT, Nisoxetine for NET). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 20 µL of the fluorescent substrate dye to all wells using an automated liquid handler.

  • Kinetic Read: Immediately transfer the plate to a kinetic fluorometer (e.g., FDSS/µCELL). Read fluorescence (Ex 440 nm / Em 520 nm) every 10 seconds for 30 minutes.

  • Data Extraction: Calculate the initial velocity (V₀) of dye uptake (slope of the linear phase). Normalize V₀ against the vehicle control (100% activity) and reference inhibitor (0% activity).

Protocol B: High-Throughput FLIPR Calcium Flux Assay (NMDAR)

Measurement of intracellular Ca²⁺ mobilization using a Fluorescent Imaging Plate Reader (FLIPR) ensures high-temporal resolution required for fast-acting ion channels[3].

Reagents & Materials:

  • Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.

  • Dye: FLIPR Calcium 6 Assay Kit (contains a proprietary quench agent to eliminate extracellular background)[2].

  • Buffer: Mg²⁺-free HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye extrusion), pH 7.4. Note: Mg²⁺ must be omitted as it causes voltage-dependent block of the NMDAR.

Step-by-Step Workflow:

  • Cell Plating: Seed cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 25 µL of FLIPR Calcium 6 dye solution. Incubate for 2 hours at 37°C.

  • Baseline & Compound Addition: Place the plate in the FLIPR Tetra. Read baseline fluorescence for 10 seconds. Add 12.5 µL of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl (3x concentration). Read for 3 minutes to check for intrinsic agonist activity[1].

  • Agonist Challenge: Add 12.5 µL of an EC₈₀ concentration of Glutamate/Glycine (e.g., 10 µM / 10 µM).

  • Signal Detection: Record the peak fluorescence response (Ex 485 nm / Em 525 nm) over 3 minutes. Calculate the percentage of inhibition relative to the maximum signal generated by the agonist challenge in vehicle-treated wells.

HTS_Workflow A 1. Cell Plating (HEK293 Target Lines) B 2. Dye Loading (Uptake or Ca2+ Dye) A->B C 3. Compound Incubation (Test Scaffold) B->C D 4. Kinetic Readout (FLIPR / FDSS) C->D E 5. Data Triage (IC50 Calculation) D->E

Standardized 384-well HTS workflow for kinetic fluorescence assays.

Quantitative Data Presentation

To benchmark the efficacy of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl, its potency must be compared against established clinical and experimental standards. Below is a representative data structure summarizing expected HTS outputs.

Table 1: Comparative IC₅₀ Profiling of 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl

CompoundhSERT IC₅₀ (nM)hDAT IC₅₀ (nM)hNET IC₅₀ (nM)hNMDAR IC₅₀ (nM)Selectivity Profile
1-(4-(t-butyl)phenyl)cyclobutanamine Assay OutputAssay OutputAssay OutputAssay OutputTo be determined
Sibutramine (Active Metabolite M2) 18.5 ± 2.115.2 ± 1.812.4 ± 1.5> 10,000Pan-MAT Inhibitor
Ketamine > 10,000> 10,000> 10,000450 ± 32NMDAR Selective
Fluoxetine 2.1 ± 0.3> 5,0001,200 ± 110> 10,000SERT Selective
MK-801 (Dizocilpine) > 10,000> 10,000> 10,00012.5 ± 1.4NMDAR Selective

Note: The bulky tert-butyl group in the para position of the phenyl ring is hypothesized to increase lipophilicity and potentially enhance DAT/NET selectivity over SERT, while also deepening the hydrophobic interaction within the NMDAR channel pore.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind each synthetic choice, ensuring that your workflow is a self-validating system capable of diagnosing and correcting its own deviations.

This guide covers the field-proven four-step synthetic route: Phase-Transfer Catalyzed (PTC) cycloalkylation, sterically hindered nitrile hydrolysis, DPPA-mediated Curtius rearrangement, and anhydrous salt formation.

I. Synthetic Workflow Visualization

Workflow A 4-tert-butylphenyl- acetonitrile B Cyclobutane- carbonitrile A->B 1,3-dibromopropane NaOH, TBAB (PTC) C Cyclobutane- carboxylic acid B->C KOH, Ethylene Glycol 190°C (Hydrolysis) D Boc-protected amine C->D DPPA, Et3N, t-BuOH (Curtius Rearrangement) E Target Amine Hydrochloride D->E 4M HCl in Dioxane MTBE precipitation

Figure 1: Four-step synthetic workflow for 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl.

II. Step-by-Step Methodologies & In-Process Controls

To ensure trustworthiness, every protocol below operates as a self-validating system. You must verify the In-Process Control (IPC) metrics before proceeding to the next step.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

Protocol:

  • Dissolve 4-tert-butylphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq) in toluene (5 vol).

  • Add tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.

  • Slowly add 50% aqueous NaOH (4.0 eq) while maintaining vigorous stirring (>500 rpm) at 25°C. Stir for 12 hours.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • Causality: Alkylating an active methylene to form a strained 4-membered ring requires a strong base. A biphasic system (aqueous NaOH / Toluene) prevents runaway exotherms and suppresses dialkylation. TBAB shuttles the hydroxide ion into the organic phase to deprotonate the nitrile efficiently 1.

  • Self-Validation (IPC): GC-MS must show complete disappearance of the starting nitrile and <5% of the uncyclized mono-alkylated intermediate.

Step 2: Sterically Hindered Nitrile Hydrolysis

Protocol:

  • Suspend the cyclobutanecarbonitrile intermediate in ethylene glycol (5 vol).

  • Add KOH pellets (5.0 eq) and heat the mixture to 190°C under reflux for 24 hours.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated carboxylic acid with ethyl acetate.

  • Causality: The nitrile is attached to a quaternary carbon, creating severe steric hindrance that blocks nucleophilic attack by water/hydroxide. Standard aqueous reflux is insufficient. Ethylene glycol provides the high boiling point (190°C) necessary to supply the thermal activation energy required to push past the highly stable primary amide intermediate.

  • Self-Validation (IPC): LC-MS (Negative Ion Mode) must confirm the presence of the [M-H]⁻ ion for the carboxylic acid, with no trace of the primary amide[M+H]⁺.

Step 3: DPPA-Mediated Curtius Rearrangement

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous toluene (10 vol) under N₂.

  • Add triethylamine (1.5 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at 80°C for 2 hours.

  • Add anhydrous tert-butanol (5.0 eq) and reflux at 100°C for 12 hours.

  • Cool, wash with saturated NaHCO₃, dry, and concentrate to yield the Boc-protected amine.

  • Causality: DPPA allows for a one-pot conversion of the carboxylic acid to the acyl azide, circumventing the need to isolate shock-sensitive, explosive intermediates 2. Triethylamine deprotonates the acid, allowing nucleophilic attack on the phosphorus of DPPA to form the azide 3. Heating drives the expulsion of N₂ gas, triggering the 1,2-alkyl shift to the isocyanate 4.

  • Self-Validation (IPC): IR Spectroscopy of an aliquot must show the transient isocyanate stretch at ~2250 cm⁻¹ disappearing upon the addition of tert-butanol.

Step 4: Boc-Deprotection & Hydrochloride Salt Formation

Protocol:

  • Dissolve the Boc-protected amine in 1,4-dioxane (3 vol).

  • Add 4M HCl in dioxane (5.0 eq) at 0°C. Warm to room temperature and stir for 4 hours.

  • Slowly add methyl tert-butyl ether (MTBE, 10 vol) as an anti-solvent to precipitate the salt.

  • Filter the white solid, wash with cold MTBE, and dry under a vacuum.

  • Causality: Using anhydrous HCl prevents hydrolytic cleavage of the strained cyclobutane ring. The Dioxane/MTBE solvent system exploits the extreme polarity difference between the organic byproduct (isobutylene/t-butanol) and the target HCl salt, forcing the product to crystallize out of solution and driving the deprotection equilibrium to completion.

  • Self-Validation (IPC): ¹H-NMR (DMSO-d6) must show the complete disappearance of the 9H Boc singlet at ~1.4 ppm.

III. Mechanistic Deep Dive: The Curtius Rearrangement

Understanding the mechanistic pathway of the Curtius rearrangement is critical for troubleshooting Step 3. The logic of the transformation relies on the concerted migration of the cyclobutane ring to the electron-deficient nitrogen.

Mechanism Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CO-N3) Acid->AcylAzide DPPA, Et3N Nucleophilic substitution Nitrene Acyl Nitrene [R-CO-N] AcylAzide->Nitrene Heat (80°C) Loss of N2 gas Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate 1,2-Alkyl Shift Retention of stereocenter BocAmine Boc-Amine (R-NH-Boc) Isocyanate->BocAmine t-BuOH Addition Trapping intermediate

Figure 2: Mechanistic pathway of the DPPA-mediated Curtius rearrangement.

IV. Troubleshooting & FAQs

Q: Why is my cycloalkylation yield low, and why am I seeing unreacted 1,3-dibromopropane in the GC-MS? A: This is a mass-transfer failure. In a biphasic PTC reaction, the reaction occurs at the interface. If your stirring rate is below 500 rpm, the interfacial surface area is insufficient. Alternatively, your TBAB catalyst may have degraded. Ensure vigorous mechanical stirring and verify the integrity of your phase-transfer catalyst.

Q: The nitrile hydrolysis is stalling at the primary amide stage. How do I push it to the carboxylic acid? A: The cyclobutane ring creates a highly shielded quaternary center. If ethylene glycol at 190°C is still stalling, switch your reagent to NaOH and 30% H₂O₂ in ethanol. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide ion (HO⁻) due to the alpha-effect, allowing it to attack the sterically hindered nitrile much faster.

Q: During the DPPA reaction, my yield of the Boc-amine is low, and LC-MS shows a massive peak corresponding to a symmetric urea byproduct. What happened? A: Moisture has infiltrated your reaction. Water reacts with the highly electrophilic isocyanate intermediate to form a primary amine and CO₂. This newly formed primary amine immediately attacks another molecule of isocyanate, forming a highly stable, symmetric urea byproduct. Solution: You must use strictly anhydrous toluene and tert-butanol (Karl Fischer titration < 0.05% water).

Q: The final deprotection shows complete conversion by TLC, but I am getting a sticky gum instead of a crisp white powder. How do I fix this? A: The target molecule is highly lipophilic due to the tert-butylphenyl group, making the HCl salt prone to oiling out if the solvent is too polar. Increase the ratio of your anti-solvent (MTBE or diethyl ether) to 15 volumes, and ensure the addition is done dropwise at 0°C to promote nucleation rather than phase separation.

V. Quantitative Data & Optimization Metrics

Use the following table to benchmark your experimental results against industry standards for this specific synthetic route.

Reaction StepTarget YieldCommon ImpuritiesKey Optimization Metric
1. Cycloalkylation 85-90%Unreacted nitrile, open-chain mono-alkylatedStirring rate (>500 rpm), PTC loading (5 mol%)
2. Hydrolysis 80-85%Primary amide intermediateTemperature (190°C), Reaction Time (24h)
3. Curtius Rearrangement 75-80%Symmetric urea, unreacted acidAnhydrous conditions (KF < 0.05% H₂O)
4. Deprotection 90-95%Free base (incomplete salt formation)HCl equivalents (5-10 eq), Anti-solvent ratio

VI. References

  • Title: Unlocking Chemical Transformations by Demystifying Mechanisms, Diverse Types, and Wide-ranging Applications of Phase Transfer Catalysis Source: ResearchGate URL:

  • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL:

  • Title: Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later Source: TCI Chemicals URL:

  • Title: Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis Source: Journal of the American Chemical Society - ACS Publications URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (abbreviated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride (abbreviated here as TBPCB-HCl ).

Because this compound features a highly lipophilic 4-(tert-butyl)phenyl moiety directly attached to a strained cyclobutane ring alongside a primary amine hydrochloride, its stability and solubility are highly dependent on the dielectric constant, pH, and temperature of the chosen solvent system. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure scientific integrity in your assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my TBPCB-HCl stock solution in DMSO become cloudy or precipitate after a week at 4°C? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When a DMSO stock solution is opened repeatedly, it absorbs atmospheric moisture. While the hydrochloride salt is polar, the bulky 4-(tert-butyl)phenyl group makes the molecule highly amphiphilic. The introduction of water alters the dielectric constant of the solvent system, driving the lipophilic portion to aggregate and precipitate. Furthermore, storing DMSO at 4°C causes the solvent to freeze (freezing point ~19°C). Repeated freeze-thaw cycles create localized concentration gradients that force the compound out of solution[1]. Actionable Solution: Always use newly opened, anhydrous DMSO. Aliquot the stock solution immediately upon preparation into single-use vials and store at -20°C or -80°C. Thaw only once prior to use.

Q2: I diluted the compound into a pH 7.4 PBS buffer, and I observed immediate turbidity. What happened? Causality: The stability of amine hydrochlorides in aqueous environments is strictly pH-dependent[2]. The pKa of the cyclobutanamine group is approximately 8.5–9.0. At pH 7.4, while a majority of the molecules are protonated, the equilibrium permits a fraction of the free base to exist. Because the free base of TBPCB is extremely hydrophobic (driven by the tert-butyl group), it rapidly exceeds its aqueous solubility limit and precipitates. This phase separation shifts the equilibrium, causing more of the salt to deprotonate and precipitate out of the aqueous phase. Actionable Solution: Pre-dilute the compound in a slightly acidic buffer (pH 5.0–6.0) to ensure complete protonation before introducing it to neutral assay media. Alternatively, maintain a final DMSO concentration of at least 2–5% to act as a stabilizing co-solvent.

Q3: Can I use methanol or ethanol to avoid the freezing issues of DMSO? Causality: Yes, primary amine hydrochlorides generally exhibit excellent solubility in polar protic solvents like ethanol and methanol[3]. However, the cyclobutane ring—especially one bearing a benzylic-like carbon attached to both an amine and a phenyl ring—contains significant ring strain. Under thermal stress in protic solvents, the compound can undergo slow solvolysis or ring-opening degradation[4]. Actionable Solution: Methanol and ethanol are acceptable for short-term handling or extractions at room temperature, but strictly avoid heating (>40°C) or long-term storage in these solvents.

Part 2: Quantitative Stability Data

The following table summarizes the solubility limits and stability profiles of TBPCB-HCl across standard laboratory solvents.

Solvent SystemMax Solubility (mg/mL)Recommended StorageStability DurationPrimary Degradation Risk
Anhydrous DMSO ~25–30-80°C (Aliquoted)> 6 monthsHygroscopic precipitation
Aqueous (pH < 6.0) ~10–154°C (Short term)< 24 hoursHydrolysis / Microbial
Aqueous (pH 7.4) < 0.1N/AImmediateFree base precipitation
Methanol / Ethanol ~20–30-20°C1–2 monthsThermal solvolysis

Part 3: Validated Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Do not assume your compound remains intact without analytical confirmation.

Protocol A: Preparation of a Self-Validating Anhydrous DMSO Stock Solution (10 mM)
  • Equilibration: Remove the solid TBPCB-HCl vial from -20°C storage and equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and compromise long-term stability.

  • Dissolution: Weigh the required mass using an analytical balance. Dissolve in anhydrous, newly opened DMSO (≥99.9% purity) to achieve a 10 mM concentration. Vortex gently until visually clear.

  • Self-Validation Step: Remove a 10 µL aliquot and dilute to 100 µM in 0.1% Formic Acid in Acetonitrile. Analyze via HPLC-UV (λmax ~220–260 nm) or LC-MS to establish a baseline Area Under the Curve (AUC) and confirm the absence of degradation peaks.

  • Storage: Aliquot the remaining solution into single-use amber vials, purge the headspace with an inert gas (Argon or N₂), and store immediately at -80°C[1].

Protocol B: Aqueous Forced Degradation & Solubility Profiling
  • Preparation: Prepare a 1 mM solution of TBPCB-HCl in an acidic buffer (0.1 M Acetate, pH 4.5).

  • Stress Induction: Divide the solution into three cohorts:

    • Cohort A: Control (pH 4.5)

    • Cohort B: Adjusted to pH 7.4 with 0.1 M NaOH

    • Cohort C: Adjusted to pH 9.0 with 0.1 M NaOH

  • Incubation: Incubate all cohorts at 37°C for 24 hours.

  • Self-Validation Step: Centrifuge all samples at 10,000 x g for 10 minutes to pellet any precipitated free base. Analyze the supernatant of each cohort via HPLC. Expected Outcome: The concentration of Cohort A should remain >98% of the initial AUC. Cohorts B and C will show proportional decreases in the soluble fraction, validating the pH-dependent solubility limits of your specific assay conditions[2].

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the causality of solvent choices and the resulting physical states or degradation pathways of TBPCB-HCl.

G Solid TBPCB-HCl (Solid) Stable at -20°C Aq_Acid Aqueous Buffer (pH < 6) Stable Protonated Amine Solid->Aq_Acid Dissolve in Acidic Media DMSO Anhydrous DMSO Stable Stock Solution Solid->DMSO Dissolve in 100% DMSO MeOH Methanol / Ethanol Good Initial Solubility Solid->MeOH Dissolve in Alcohols Aq_Base Aqueous Buffer (pH > 7.4) Deprotonation Equilibrium Aq_Acid->Aq_Base Increase pH Precipitate Free Base Precipitation (Highly Lipophilic) Aq_Base->Precipitate Exceeds Solubility Limit DMSO_Deg Hygroscopic Water Uptake Aggregation / Precipitation DMSO->DMSO_Deg Repeated Freeze-Thaw Moisture Exposure Solvolysis Solvolysis / Ring Opening (If Thermally Stressed) MeOH->Solvolysis Heat (>40°C)

Solvent-dependent stability and degradation pathways of TBPCB-HCl.

Part 5: References

  • RSC Publishing. "Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands". Available at: [Link]

Sources

Troubleshooting

overcoming poor oral bioavailability of cyclobutanamine compounds

Cyclobutanamine Bioavailability Optimization: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for Cyclobutanamine Optimization. As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutanamine Bioavailability Optimization: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for Cyclobutanamine Optimization. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the poor oral bioavailability (F%) of primary and secondary amine-containing scaffolds. While the cyclobutane ring offers excellent conformational restriction and a unique puckered geometry for optimal target engagement, the attached amine often introduces liabilities such as high basicity, poor membrane permeability, and rapid oxidative metabolism.

This guide provides field-proven, self-validating troubleshooting strategies to systematically diagnose and overcome these pharmacokinetic hurdles.

Phase 1: Diagnostic FAQs & Root Cause Analysis

Q1: Our cyclobutanamine hit shows sub-nanomolar target affinity but less than 5% oral bioavailability. Why does this specific motif struggle in vivo? A1: The failure usually stems from a combination of high basicity and metabolic vulnerability. Primary cyclobutanamines typically have a pKa between 9.5 and 10.5. At physiological intestinal pH (6.0–7.4), they are heavily protonated (>99%). This permanent positive charge severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, the exposed amine is highly susceptible to first-pass metabolism by hepatic Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs), leading to rapid alpha-oxidation or N-dealkylation. You must first determine whether your low F% is a permeability issue or a clearance issue.

PK_Workflow Start Low Oral Bioavailability (F < 20%) Sol Aqueous Solubility (< 50 µg/mL?) Start->Sol Perm Caco-2 Permeability (Papp < 1x10^-6 cm/s?) Start->Perm Met Microsomal Stability (High Intrinsic Clearance?) Start->Met SolFix Formulation: Amorphous Solid Dispersion or Lipid-based Sol->SolFix Yes PermFix MedChem/Prodrug: Lipophilic masking of primary amine Perm->PermFix Yes MetFix MedChem: Fluorination or Steric Shielding Met->MetFix Yes

Workflow for diagnosing and resolving cyclobutanamine bioavailability.

Q2: How can I definitively test if efflux pumps (like P-gp) are causing the poor absorption of my basic amine? A2: Basic amines are notorious substrates for P-glycoprotein (P-gp), an apical efflux transporter in the gut. To validate this causality, you must run a bidirectional Caco-2 permeability assay with and without a specific P-gp inhibitor.

Protocol 1: Self-Validating Caco-2 Efflux Phenotyping

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer. Validate tight junction integrity using Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing: Prepare a 10 µM solution of your cyclobutanamine in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • A-to-B (Apical to Basolateral): Add compound to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes.

    • B-to-A (Basolateral to Apical): Add compound to the basolateral chamber. Sample the apical chamber at the same intervals.

  • Inhibition Control (Self-Validation): Repeat step 3 in the presence of 10 µM Elacridar (a potent P-gp/BCRP inhibitor) in both chambers.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−to−A)/Papp​(A−to−B) ).

    • Causality Check: If the initial ER is > 2.0, and the addition of Elacridar drops the ER to near 1.0 while increasing A-to-B transport, P-gp efflux is definitively limiting your oral absorption.

Phase 2: Medicinal Chemistry Solutions

Q3: My compound passes the Caco-2 assay but fails in vivo due to high hepatic clearance. What structural modifications can rescue the cyclobutanamine motif? A3: If your compound is rapidly cleared, the cyclobutane ring or the adjacent amine is likely undergoing rapid oxidation. A highly effective strategy is the introduction of electron-withdrawing groups (EWGs), such as fluorine, onto the cyclobutane ring[1]. Fluorination serves a dual purpose: it sterically and electronically shields the ring from CYP450-mediated alpha-oxidation, and it inductively lowers the pKa of the adjacent amine. Lowering the pKa increases the fraction of un-ionized drug at intestinal pH, boosting passive absorption. For instance, replacing a standard amine with a difluorocyclobutanamine has been shown to shift metabolic stability from high to medium/low clearance[1].

Met_Pathway Amine Cyclobutanamine Drug (Exposed Amine) CYP CYP450 Oxidation (Alpha-carbon / N-dealkylation) Amine->CYP Susceptible Mod Structural Modification (e.g., Difluorocyclobutane) Amine->Mod MedChem Optimization Metabolite Inactive/Toxic Metabolite (High Clearance) CYP->Metabolite Stable Metabolically Stable Candidate (Improved F%) Mod->Stable Blocks CYP access

CYP450-mediated clearance of cyclobutanamines and structural mitigation.

Data Summary: Impact of Structural Modifications on PK Parameters The following table summarizes typical pharmacokinetic shifts observed when optimizing cyclic amines (data synthesized from industry standards and cyclobutane optimization campaigns like the development of ARQ 092 and IDH1 inhibitors)[1][2].

Scaffold ModificationAmine pKaIn Vitro Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Oral Bioavailability (F%)
Unsubstituted Cyclohexylamine~10.5> 150 (High)< 1.0 (Low)< 5%
Unsubstituted Cyclobutanamine~9.880 - 120 (High)1.5 (Moderate)10 - 15%
3,3-Difluorocyclobutanamine~8.2< 30 (Low)> 10.0 (High)40 - 60%
N-Acetylated CyclobutanamineN/A (Amide)< 15 (Very Low)> 15.0 (High)> 70% (Loss of target binding)*

*Note: Amide conversion often abolishes target binding if the basic amine is a critical pharmacophore (e.g., forming a salt bridge with an aspartate residue).

Q4: We cannot fluorinate the ring without losing target affinity. How else can we protect the amine? A4: If the exact 3D geometry of the unsubstituted cyclobutanamine is required for target engagement—as seen in the allosteric AKT inhibitor ARQ 092, where the cyclobutylamine moiety is crucial for binding[2][3]—consider a prodrug strategy [4]. By transiently masking the primary amine as an amino acid ester, carbamate, or lipophilic amide, you drastically reduce the basicity and increase lipophilicity (LogP). This facilitates rapid transcellular absorption. Once absorbed, ubiquitous blood and hepatic esterases/amidases cleave the promoiety, releasing the active cyclobutanamine into systemic circulation.

Phase 3: Validation Workflows

Q5: How do I accurately measure the intrinsic clearance ( Clint​ ) of my new difluorocyclobutanamine analogs to ensure they will survive first-pass metabolism? A5: You must perform a standardized Liver Microsomal Stability Assay. This protocol is self-validating by utilizing reference compounds to ensure enzyme viability.

Protocol 2: Liver Microsomal Stability ( Clint​ ) Assay

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and your cyclobutanamine test compound (final concentration 1 µM) in the buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, withdraw a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control Validation (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly depleted, the NADPH regenerating system has failed, and the assay must be repeated.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log (ln) of % parent remaining versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate intrinsic clearance:

    Clint​=Microsomal Protein Massk×Incubation Volume​

By systematically applying these diagnostic assays and structural interventions, you can effectively navigate the bioavailability bottlenecks associated with cyclobutanamine compounds and advance your candidates into successful in vivo efficacy models.

References

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PubMed Central (NIH). Available at:[Link]

  • Strategies to improve oral drug bioavailability. PubMed (NIH). Available at:[Link]

  • Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Hilaris Publisher. Available at:[Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of cyclobutane derivatives

Welcome to the Technical Support Center for Cyclobutane Synthesis. The formation of highly strained four-membered rings presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. The formation of highly strained four-membered rings presents unique thermodynamic and kinetic challenges. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, focusing on photochemical [2+2] cycloadditions, stereocontrol, and continuous-flow scale-up.

Cyclobutane Optimization Workflow

CyclobutaneOptimization Start Target: Cyclobutane Derivative Catalyst Photocatalyst Selection (e.g., Ir/Ru Complexes) Start->Catalyst Mechanism Triplet Energy Transfer (Visible Light) Catalyst->Mechanism 450 nm LED Setup Reaction Setup Mechanism->Setup Batch Batch Reactor (< 1 mmol scale) Setup->Batch Discovery Flow Continuous Flow (> 1 mmol scale) Setup->Flow Scale-up Troubleshooting Troubleshooting: Yield & Selectivity Batch->Troubleshooting Flow->Troubleshooting Troubleshooting->Catalyst Iterate Troubleshooting->Setup Optimize

Fig 1: Decision tree for optimizing cyclobutane synthesis via photocatalytic [2+2] cycloaddition.

Troubleshooting & FAQs

Issue 1: Low Yield and Complex Mixtures in Photochemical [2+2] Cycloadditions

Q: When irradiating my enone and alkene mixture with UV light, I observe rapid consumption of starting material but isolate a complex mixture of oligomers and retro-[2+2] products. How can I improve the yield?

Causality: Direct UV irradiation indiscriminately excites both the starting substrates and the newly formed cyclobutane products. Because the cyclobutane ring is highly strained (ca. 26 kcal/mol), excess high-energy UV light triggers secondary photochemical reactions, such as retro-[2+2] cleavage or radical polymerization[1].

Solution: Transition from direct UV excitation to visible-light photocatalysis utilizing triplet energy transfer (EnT)[2]. By employing a photosensitizer like fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ under visible light (e.g., 450 nm blue LEDs), you selectively excite the catalyst. The catalyst then transfers its triplet energy exclusively to the substrate, bypassing the excitation of the cyclobutane product. This method drastically improves functional group tolerance and yield, enabling the synthesis of complex tetracyclic scaffolds[2].

Issue 2: Poor Regio- and Diastereoselectivity

Q: My visible-light mediated [2+2] cycloaddition yields a 1:1 mixture of head-to-head and head-to-tail isomers. How do I control the regiochemistry?

Causality: In intermolecular triplet-sensitized [2+2] cycloadditions, regiochemistry is dictated by the stability of the intermediate 1,4-diradical. If the electronic differentiation between the two ends of the alkene is minimal, the diradical forms non-selectively.

Solution: Introduce a Lewis acid co-catalyst. The addition of Lewis acids (such as PPh₃AuNTf₂) coordinates to functional groups on the substrate, lowering the triplet energy and pre-organizing the transition state. This coordination sterically and electronically biases the diradical formation, leading to highly chemo- and regioselective syntheses, such as in the formation of alkynyl cyclobutanes[3].

Issue 3: Scale-Up Failures (Batch to Multigram)

Q: My optimized Ir-catalyzed[2+2] cycloaddition works perfectly at the 0.1 mmol scale in a batch vial. However, when I scale up to 5 mmol in a larger round-bottom flask, the reaction stalls at 30% conversion.

Causality: This is a photon transport limitation governed by the Beer-Lambert law. In a larger batch vessel, the path length increases, causing the outer edges of the solution to absorb all the light while the center remains completely dark. The over-irradiated catalyst at the flask walls degrades, while the bulk solution remains unreacted[4].

Solution: Migrate the reaction to a continuous-flow reactor. Flow chemistry utilizes narrow-bore tubing (typically 0.75–1.5 mm inner diameter), which provides a massive surface-area-to-volume ratio and ensures uniform light penetration. Multigram scale-ups of cyclobutanes and cyclobutenes have been successfully achieved in flow with residence times as short as 15 minutes[4]. For highly substituted or melt-castable energetic cyclobutane intermediates, electrochemical continuous flow is also a highly scalable alternative[5].

Self-Validating Experimental Protocol

Standard Operating Procedure: Visible-Light [2+2] Cycloaddition in Continuous Flow Note: This protocol incorporates a self-validating steady-state check to prevent catastrophic material loss during scale-up.

Step 1: Reagent Preparation & Degassing

  • Dissolve the alkene (1.0 equiv), enone (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%) in anhydrous acetonitrile to achieve a 0.1 M overall concentration.

  • Validation Check: Sparge the solution with dry N₂ for 15 minutes. Causality: Oxygen is a potent triplet quencher; failure to degas will result in visible bleaching of the Ir-catalyst luminescence and zero product formation.

Step 2: Reactor Priming

  • Prime a fluoropolymer (FEP) flow reactor coil (10 mL internal volume, 1.0 mm ID) with anhydrous acetonitrile using an HPLC pump at 0.5 mL/min.

  • Turn on the 450 nm LED array and engage the cooling system to maintain the reactor at 25 °C. Causality: Strict temperature control prevents thermal background reactions and catalyst degradation.

Step 3: Reaction Execution and Steady-State Validation

  • Switch the pump inlet to the reagent mixture. Set the flow rate to yield a 20-minute residence time (0.5 mL/min for a 10 mL reactor).

  • Discard the first 1.5 reactor volumes (15 mL) to ensure steady-state is reached.

  • Validation Check: Collect a 0.5 mL aliquot and analyze via rapid UPLC-MS or TLC. If conversion is <90%, decrease the flow rate by 20% to increase residence time. Do not collect the bulk product until the steady-state conversion is verified.

Step 4: Collection and Isolation

  • Collect the steady-state output in a flask shielded from ambient light.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the cyclobutane derivative.

Quantitative Data: Condition Optimization

Summarized below is a comparison of standard reaction environments for cyclobutane synthesis to guide your initial setup choices:

Parameter / ConditionDirect UV BatchRu(bpy)₃ Visible BatchIr(ppy)₃ Visible FlowElectrochemical Flow
Energy Source 254 nm (UV-C)450 nm (Blue LED)450 nm (Blue LED)2.5 A (Direct Current)
Typical Yield 20 - 40%65 - 80%85 - 98%76% (2 steps)
Reaction Time 12 - 24 hours12 - 18 hours15 - 30 minutesContinuous
Scalability Poor (< 1 mmol)Moderate (~5 mmol)Excellent (> 50 mmol)Excellent (> 100 g)
Primary Byproducts Oligomers, Retro-[2+2]Unreacted SM (Dark zones)TraceTrace over-oxidation

References

  • Chemo- and Regioselective Synthesis of Alkynyl Cyclobutanes by Visible Light Photocatalysis. Nature Communications.

  • An elusive thermal[2 + 2] cycloaddition driven by visible light photocatalysis: tapping into strain to access C2-symmetric tricyclic rings. Organic & Biomolecular Chemistry.

  • Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society.

  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group.

  • Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development.

Sources

Troubleshooting

Synthesis Support Center: Eradicating Batch-to-Batch Variability

Welcome to the Synthesis Support Center. For researchers, process chemists, and drug development professionals, batch-to-batch variability is the primary adversary of scalable, compliant manufacturing.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. For researchers, process chemists, and drug development professionals, batch-to-batch variability is the primary adversary of scalable, compliant manufacturing. This technical guide bypasses generic advice, diving directly into the mechanistic causes of irreproducibility and providing self-validating protocols to engineer absolute consistency into your synthetic routes.

Part 1: Troubleshooting Guide – Root Cause Diagnostics

Q: My exothermic reaction yields a different impurity profile every time I scale up by 10x. What is driving this variability? A: This is a classic heat transfer bottleneck. In standard batch reactors, the surface-area-to-volume ratio decreases drastically as you scale up. The causality here is straightforward: the reactor's cooling jacket cannot remove heat fast enough from the center of the vessel, creating localized "hot spots"[1]. These thermal gradients alter the reaction kinetics, providing the activation energy needed for unwanted side reactions to outcompete the primary pathway. Solution: Transition to a continuous flow reactor. Flow chemistry utilizes micro-channels that provide an exceptionally high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and uniform temperature profiles, thereby locking in the impurity profile regardless of the production scale[1][2].

Q: We are seeing inconsistent yields despite using the exact same stoichiometry, temperature, and reaction time. What is the hidden variable? A: If thermodynamics and stoichiometry are fixed, the hidden variable is almost always mass transfer (mixing efficiency). In batch systems, especially with multiphase reactions or viscous solvents, macroscopic mixing leaves microscopic concentration gradients. Reagents in solute-rich pockets react faster, while solute-poor pockets stall, leading to broad residence time distributions. Solution: Implement Process Analytical Technology (PAT) such as in-line FTIR or Raman spectroscopy. PAT transforms your setup into a self-validating system by shifting the control metric from "time" to "conversion"[3]. Instead of quenching at an arbitrary 4-hour mark, you quench when the PAT sensor confirms the exact disappearance of the starting material's functional group peak[4].

Q: How do we handle raw material variability when different lots of API starting materials arrive? A: Trace impurities, varying moisture levels, or differences in particle size can act as unintended catalysts or inhibitors. To mitigate this, you must apply Quality by Design (QbD) principles using the Design of Experiments (DoE) methodology[5]. DoE systematically maps the multidimensional interaction of input variables against the Critical Quality Attributes (CQAs) of your product. By mathematically modeling these random batch-to-batch effects, you establish a robust "Design Space"—an operating window where known raw material variances are proven not to affect the final product[6].

Part 2: Logical Relationships & Workflows

Variability_Logic A Raw Material Fluctuations D Batch-to-Batch Variability A->D Catalyzes side reactions B Thermal Gradients B->D Alters kinetics C Mass Transfer Limitations C->D Inconsistent conversion E QbD & DoE Modeling E->A Defines tolerances F Continuous Flow Reactors F->B Instant heat dissipation F->C Rapid micro-mixing G Process Analytical Technology (PAT) G->D Real-time feedback loop

Logical relationship between variability sources and engineered mitigation strategies.

Part 3: Experimental Protocols – Implementing a Self-Validating Flow System

To move away from probabilistic batch outcomes, follow this step-by-step protocol to establish a deterministic, PAT-monitored continuous flow synthesis. This system is designed to be self-validating : the output of each step automatically verifies the success of the previous step before the product is ever collected.

Protocol: Continuous Flow Synthesis with In-Line FTIR Monitoring

  • System Priming & Baseline Calibration:

    • Action: Flush the flow reactor (e.g., silicon carbide microreactor) with the pure reaction solvent at the target flow rate using precision syringe pumps. Activate the in-line FTIR flow cell (placed immediately post-reactor) and collect a background spectrum.

    • Self-Validation: A flat baseline confirms the system is free of residual contaminants and eliminates solvent interference from the real-time data stream.

  • Reagent Introduction (Dispersion Control):

    • Action: Introduce Reagent A and Reagent B via a micromixer. Set the flow rates to achieve the stoichiometric ratio determined by prior DoE models.

    • Self-Validation: Monitor the system's differential pressure. A stable pressure trace validates that rapid mixing is occurring without micro-precipitation or channel fouling.

  • Residence Time Optimization:

    • Action: Adjust the total flow rate to set the residence time ( tR​=Volume/FlowRate ). Observe the FTIR stream for the appearance of the product peak (e.g., C=O stretch at 1700 cm−1 ) and the disappearance of the reactant peak.

  • Steady-State Verification & Collection:

    • Action: Do not collect the product immediately. Wait for a minimum of 3 residence times ( 3×tR​ ).

    • Self-Validation: The reaction has reached steady-state only when the FTIR absorbance values plateau with less than 1% variance over a 5-minute rolling window. Once validated, switch the automated collection valve to the product vessel.

  • Feedback Loop Activation:

    • Action: Engage the automated PAT feedback loop. If the product peak intensity drops (indicating a pump flutter or temperature drop), the system automatically triggers an alert and diverts the output to a waste stream until steady-state is restored[4].

PAT_Workflow R1 Pump A: Reagent Mix Micro-Mixer (High Mass Transfer) R1->Mix R2 Pump B: Catalyst R2->Mix React Flow Reactor (Isothermal) Mix->React PAT In-Line PAT (FTIR/Raman) React->PAT Decision Steady State Achieved? PAT->Decision Waste Divert to Waste Decision->Waste No Prod Collect Product Decision->Prod Yes

Workflow of a PAT-enabled continuous flow system ensuring self-validated product collection.

Part 4: Data Presentation – Impact of Control Strategies

The following table summarizes the quantitative improvements observed when transitioning from traditional batch synthesis to PAT-enabled continuous flow systems.

Process ParameterTraditional Batch SynthesisPAT-Enabled Continuous FlowMechanistic Impact on Variability
Mixing Time Minutes to HoursMilliseconds to SecondsEliminates localized concentration gradients, preventing over-reaction.
Heat Transfer Area/Vol < 10 m2/m3 > 10,000 m2/m3 Prevents thermal runaways and hot spots; locks in impurity profiles.
Residence Time Dist. Broad (Bell curve)Narrow (Plug flow)Ensures every molecule experiences the exact same reaction duration.
Process Control Post-reaction (Off-line)Real-time (In-line)Allows immediate correction of deviations before the batch fails.
Batch-to-Batch Variance 5% - 15% (Typical)< 1% (Typical)Drastically reduces out-of-specification (OOS) investigations.

References

  • Title: Flow Chemistry | Aurigene Pharmaceutical Services Source: aurigeneservices.com URL: [Link]

  • Title: Navigating Batch-to-Batch Variability with a Data-Centric Approach Source: zaether.com URL: [Link]

  • Title: CPI2025 - Dr.Reddy's Institute of Life Sciences Source: drils.org URL: [Link]

  • Title: Assessment of Recent Process Analytical Technology (PAT) Trends: A Multiauthor Review Source: ACS Publications URL: [Link]

  • Title: Process Analytical Technologies for Manufacturing Cell and Gene Therapies Source: biopharminternational.com URL: [Link]

  • Title: Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl Impurities

Welcome to the Technical Support Center for analytical method validation. This hub is engineered for researchers and drug development professionals tasked with profiling impurities in 1-(4-(tert-butyl)phenyl)cyclobutanam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method validation. This hub is engineered for researchers and drug development professionals tasked with profiling impurities in 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl [1].

As a sterically hindered cyclobutanamine derivative, this compound presents distinct analytical challenges. The bulky tert-butyl group dominates the hydrophobic interaction profile, often masking subtle structural differences in related impurities (such as unreacted 4-tert-butylbenzonitrile or cyclobutane ring-opened degradants). Furthermore, the primary amine functionality is prone to secondary interactions with stationary phase silanols, complicating recovery and peak shape.

This guide synthesizes the latest ICH Q2(R2)[2] and ICH Q14[3] frameworks to provide actionable troubleshooting and self-validating protocols.

Interactive Validation Workflow

ValidationWorkflow Dev 1. Method Development (ICH Q14) Risk Assessment & AQbD Spec 2. Specificity & Selectivity Forced Degradation & Peak Purity Dev->Spec Define ATP Sens 3. Sensitivity (LOD/LOQ) Signal-to-Noise Evaluation Spec->Sens Confirm No Interference Lin 4. Linearity & Range Reporting Level to 120% Spec Sens->Lin Establish Lower Limit Acc 5. Accuracy Spike Recovery Studies (3 Levels) Lin->Acc Define Range Prec 6. Precision Repeatability & Intermediate Precision Acc->Prec Confirm True Value Rob 7. Robustness DoE Approach (pH, Temp, Flow) Prec->Rob Assess Variance Valid 8. Validated Impurity Method Ready for Routine QC Rob->Valid Finalize MODR

ICH Q2(R2) and Q14 aligned workflow for analytical method validation of impurities.

Section 1: Troubleshooting Guides & FAQs

Q1: We are observing co-elution between the main 1-(4-(tert-butyl)phenyl)cyclobutanamine peak and a structurally similar impurity. How can we improve specificity? Root Cause Analysis: The tert-butyl group is highly lipophilic, dominating the retention mechanism on standard C18 columns. If the impurity is a positional isomer or a closely related ring-opened analog, the hydrophobic difference is negligible, leading to co-elution. Solution: Shift the separation mechanism away from pure hydrophobicity.

  • Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases exploit π−π interactions and dipole-dipole moments, which can differentiate the spatial arrangement of the cyclobutane ring relative to the phenyl ring[4].

  • Mobile Phase pH: Since the analyte is a primary amine, operating at a high pH (e.g., pH 10.5 with ammonium bicarbonate, using a hybrid-silica column) ensures the amine is in its neutral free-base form, drastically changing selectivity compared to acidic conditions. ICH Q2(R2) mandates that specificity must be demonstrated by an orthogonal technique or baseline resolution ( Rs​>1.5 )[5].

Q2: During accuracy (spike recovery) studies at the LOQ level (0.05%), our recovery of the amine impurity is consistently low (60-70%). How do we fix this? Root Cause Analysis: Low recovery at trace levels for amine-containing compounds is almost always due to non-specific adsorption. The positively charged primary amine interacts with residual acidic silanol groups on the HPLC column frit, stationary phase, or the glass autosampler vials. Solution: Implement a self-validating masking strategy.

  • Vials: Use deactivated (silanized) glass vials or polypropylene vials for all standard and sample preparations at the LOQ level.

  • Mobile Phase: Incorporate a volatile ion-pairing agent or a silanol-masking buffer. Using 0.1% Trifluoroacetic acid (TFA) provides ion-pairing, while a high ionic strength buffer (e.g., 20 mM Ammonium Formate) outcompetes the analyte for silanol binding sites. Ensure your recovery falls within the acceptable 80-120% range for trace impurities.

Q3: How do we establish a robust Limit of Quantitation (LOQ) for an unknown degradation product observed during forced degradation? Root Cause Analysis: Without a synthesized reference standard for the unknown degradant, traditional linearity-based LOQ determination is impossible. Solution: Use the Signal-to-Noise (S/N) ratio method derived from the main API peak, assuming a relative response factor (RRF) of 1.0. Dilute the main 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl standard until the peak height is exactly 10 times the baseline noise (S/N = 10:1). This concentration becomes your surrogate LOQ. According to ICH Q2(R2), this approach is scientifically justified for unknown impurities where reference materials are unavailable[6].

Section 2: Standard Operating Protocols (SOPs)

Every protocol below incorporates a System Suitability Test (SST) to ensure the analytical sequence functions as a self-validating system prior to data generation.

Protocol A: Specificity via Forced Degradation (Stress Testing)

Purpose: To prove the method is stability-indicating and can resolve all degradants from the main API[5].

  • System Suitability (Self-Validation): Inject a resolution mixture containing the API and a known closely eluting impurity. Acceptance Criteria: Resolution ( Rs​ ) 1.5, Tailing factor 1.5. Proceed only if SST passes.

  • Acid Stress: Dissolve 10 mg of the API in 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

  • Base Stress: Dissolve 10 mg of the API in 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Dissolve 10 mg of the API in 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours.

  • Photolytic Stress: Expose solid API and a 1 mg/mL solution to 1.2 million lux hours of UV/Vis light (ICH Q1B).

  • Analysis: Inject all stressed samples using a Photodiode Array (PDA) or Mass Spectrometer (MS) detector.

  • Data Evaluation: Verify peak purity of the main 1-(4-(tert-butyl)phenyl)cyclobutanamine peak. The purity angle must be less than the purity threshold, proving no hidden degradants are co-eluting.

Protocol B: Accuracy (Spike Recovery) for Specified Impurities

Purpose: To demonstrate the method yields the true value of impurities across the specified range.

  • System Suitability (Self-Validation): Inject the LOQ standard (0.05% relative to API concentration) six times. Acceptance Criteria: %RSD 10.0%, S/N 10. Proceed only if SST passes.

  • Matrix Preparation: Prepare a solution of the API at the target working concentration (e.g., 1.0 mg/mL) that has been previously tested and shown to contain undetectable levels of the target impurity.

  • Spiking Levels:

    • Level 1 (LOQ): Spike the impurity reference standard into the matrix at the LOQ level (e.g., 0.05%).

    • Level 2 (100% of Spec): Spike at the specification limit (e.g., 0.15%).

    • Level 3 (120% of Spec): Spike at 120% of the specification limit (e.g., 0.18%).

  • Triplicate Preparation: Prepare three independent samples for each spiking level (9 samples total).

  • Analysis & Calculation: Calculate the % Recovery = (Amount Found / Amount Added) × 100.

Section 3: Quantitative Validation Data Summary

The following table summarizes the ICH Q2(R2) acceptance criteria for validating impurity methods, contrasting quantitative profiling against limit tests[2].

Validation CharacteristicQuantitative Impurity Test CriteriaLimit Test Criteria
Specificity No interference at the retention time of the impurity; Peak purity confirmed.No interference at the retention time of the impurity.
LOD (Limit of Detection) Not strictly required, but typically S/N 3.S/N 3 (Must be below the specification limit).
LOQ (Limit of Quantitation) S/N 10; Accuracy & Precision must be proven at this level.Not Required.
Linearity R2≥0.99 ; Range from Reporting Level (LOQ) to 120% of Spec.Not Required.
Accuracy (Recovery) 80.0% – 120.0% across the specified range.Not Required.
Precision (Repeatability) %RSD 10.0% (at LOQ); %RSD 5.0% (at 100% Spec level).Not Required.
Robustness Required (e.g., DoE evaluating pH ± 0.2, Temp ± 5°C).Required.
References
  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency. 2

  • "ICH Q14: Analytical Procedure Development", International Council for Harmonisation. 3

  • "Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches", ChemRxiv.4

  • "1-(4-Tert-butylphenyl)cyclobutan-1-amine | C14H21N | CID ...", National Institutes of Health (PubChem).1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride and Its Analogs as Potential Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is a continuous ende...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart desirable pharmacological properties is a continuous endeavor. The cyclobutane moiety has garnered significant interest due to its unique conformational constraints, which can enhance binding affinity, improve metabolic stability, and provide a three-dimensional character that is often beneficial for biological activity.[1][2] This guide provides a comparative analysis of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride and related compounds, with a focus on their potential as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.

While direct experimental data for 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of phenylcyclobutylamine analogs and other MAO inhibitors to provide a predictive comparison. The insights presented herein are intended to guide researchers in the design and evaluation of novel cyclobutane-containing compounds for neurological and psychiatric applications.

The Phenylcyclobutylamine Scaffold: A Privileged Structure for MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4]

The 1-phenylcyclobutylamine scaffold has been identified as a novel class of MAO inactivators.[5] The parent compound, 1-phenylcyclobutylamine (PCBA), has been shown to be a time-dependent, irreversible inhibitor of MAO.[5] This inhibitory activity is believed to proceed through a radical-mediated mechanism, highlighting the unique reactivity of this chemical class.[5]

This guide will focus on the comparative analysis of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride and its analogs, exploring how substitutions on the phenyl ring can modulate their physicochemical properties and, consequently, their potential as selective and potent MAO inhibitors.

Comparative Analysis of Physicochemical and Biological Properties

The introduction of substituents onto the phenyl ring of the 1-phenylcyclobutylamine scaffold is a key strategy for modulating its pharmacological profile. The nature of these substituents can influence properties such as lipophilicity, electronic effects, and steric bulk, all of which play a crucial role in the interaction with the MAO active site and overall pharmacokinetic behavior.

Table 1: Predicted Physicochemical and Biological Properties of 1-(4-substituted-phenyl)cyclobutanamine Analogs

CompoundR-GroupPredicted logPPredicted pKaPredicted MAO-B SelectivityPredicted Metabolic Stability
1 H~2.5~9.5ModerateModerate
2 4-CH₃~3.0~9.6IncreasedModerate
3 4-C(CH₃)₃ ~4.0 ~9.7 Potentially High Potentially Increased
4 4-OCH₃~2.6~9.8HighPotentially Decreased
5 4-Cl~3.2~9.3IncreasedModerate

Note: The values in this table are predictive and based on established SAR principles for MAO inhibitors. Experimental verification is required.

Rationale for Predicted Properties:
  • Lipophilicity (logP): The introduction of alkyl groups, such as methyl and tert-butyl, at the 4-position of the phenyl ring is expected to increase the lipophilicity of the molecule. Increased lipophilicity can enhance membrane permeability and access to the mitochondrial-bound MAO enzymes. The tert-butyl group, being significantly larger and more lipophilic than a methyl group, is predicted to have the most substantial impact on logP.

  • Acidity (pKa): The pKa of the primary amine is a critical determinant of the compound's ionization state at physiological pH. While substitutions on the phenyl ring can have a minor electronic effect on the amine's basicity, significant deviations are not expected among these analogs.

  • MAO-B Selectivity: Structure-activity relationship studies of MAO inhibitors have shown that electron-donating and sterically bulky substituents on the phenyl ring can favor selectivity for MAO-B.[6] The tert-butyl group in compound 3 is a bulky, electron-donating group, which suggests a potential for high MAO-B selectivity. The 4-methoxy group in compound 4 is also known to confer MAO-B selectivity in other inhibitor classes.[7]

  • Metabolic Stability: The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] The introduction of a tert-butyl group can sterically hinder metabolic attack on the phenyl ring, potentially leading to increased metabolic stability and a longer in vivo half-life.[8] Conversely, a methoxy group can be a site of O-demethylation, a common metabolic pathway.

Experimental Protocols

To empirically validate the predicted properties and facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride and its analogs.

Synthesis of 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride

The synthesis of the target compound can be achieved through a multi-step process starting from 4-tert-butylbenzonitrile. The following workflow outlines a plausible synthetic route.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 4-tert-butylbenzonitrile D 1-(4-tert-butylphenyl)cyclobutanecarbonitrile A->D 1. Mg, THF 2. 1,3-dibromopropane B 1,3-dibromopropane B->D C Magnesium turnings C->D E 1-(4-tert-butylphenyl)cyclobutanecarbonitrile G 1-(4-tert-butylphenyl)cyclobutanamine (free base) E->G 1. LAH, THF 2. H₂O quench F Lithium aluminum hydride (LAH) F->G H 1-(4-tert-butylphenyl)cyclobutanamine J 1-(4-tert-butylphenyl)cyclobutanamine hydrochloride H->J Anhydrous Et₂O I HCl in diethyl ether I->J

Synthetic workflow for 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride.

Step-by-Step Protocol:

  • Synthesis of 1-(4-tert-butylphenyl)cyclobutanecarbonitrile:

    • To a solution of 4-tert-butylbenzonitrile in anhydrous tetrahydrofuran (THF), add magnesium turnings and a crystal of iodine to initiate Grignard formation.

    • Once the Grignard reagent is formed, add 1,3-dibromopropane dropwise at a controlled temperature.

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

    • Purify the crude product by column chromatography to yield 1-(4-tert-butylphenyl)cyclobutanecarbonitrile.

  • Synthesis of 1-(4-(tert-butyl)phenyl)cyclobutanamine (Free Base):

    • To a suspension of lithium aluminum hydride (LAH) in anhydrous THF, add a solution of 1-(4-tert-butylphenyl)cyclobutanecarbonitrile in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude 1-(4-(tert-butyl)phenyl)cyclobutanamine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity HPLC or GC Analysis Start->Purity Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final MP->Final Purity->Final

Workflow for the analytical characterization of synthesized compounds.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the compounds. The characteristic signals for the tert-butyl group, the aromatic protons, and the cyclobutane ring protons should be observed and assigned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, confirming the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the aromatic C-H stretches.

  • Melting Point Analysis: The melting point of the hydrochloride salt should be determined and can serve as an indicator of purity.

  • Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory potency of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

MAO_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection and Analysis A Prepare serial dilutions of test compounds B Prepare MAO-A and MAO-B enzyme solutions C Prepare substrate solution (e.g., Kynuramine) D Add enzyme to 96-well plate E Add test compounds and pre-incubate D->E F Initiate reaction by adding substrate E->F G Incubate at 37°C H Measure fluorescence over time G->H I Calculate % inhibition and IC₅₀ values H->I

Workflow for the in vitro MAO inhibition assay.

Protocol:

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., kynuramine), and reference inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B).[2][9]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable buffer.

    • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B).

    • Add the test compounds or reference inhibitors and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The selectivity index can be calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds can be assessed using liver microsomes.[5][7][8][10][11]

Protocol:

  • Reagents: Human liver microsomes, NADPH regenerating system, and a suitable buffer.

  • Assay Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Conclusion and Future Directions

The 1-(4-(tert-butyl)phenyl)cyclobutanamine scaffold holds promise for the development of novel monoamine oxidase inhibitors. Based on established structure-activity relationships, the incorporation of a tert-butyl group at the 4-position of the phenyl ring is anticipated to enhance lipophilicity and potentially increase both metabolic stability and selectivity for MAO-B.

The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its analogs. The generation of empirical data is crucial to validate the predictive analysis presented here and to further elucidate the SAR of this promising class of compounds. Future research should focus on synthesizing a focused library of 4-substituted phenylcyclobutylamine analogs to systematically explore the effects of steric and electronic properties on MAO inhibition and selectivity. Such studies will be instrumental in advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Machado, D., et al. (2009). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4273-4283.
  • PubChem. (n.d.). 1-(4-(t-Butyl)phenyl)cyclobutanol. Retrieved from [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • BenchChem. (2025).
  • NIST. (n.d.). Cyclobutylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PharmaBlock. (n.d.).
  • Chessum, N. E., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(49), 12896-12904.
  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • Zhou, J. J., et al. (1997). 4-substituted Cubylcarbinylamines: A New Class of Mechanism-Based Monoamine Oxidase B Inactivators. Journal of Medicinal Chemistry, 40(7), 1165-1168.
  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 135.
  • Chemical Substance Information. (n.d.). 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride.
  • Al-Baghdadi, O. B. H., & Titheradge, M. A. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Journal of Neural Transmission, 115(3), 379-386.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 5(15), 8848-8855.
  • ResearchGate. (n.d.). Reactions of 1‐(4‐(tert‐butyl)phenyl)cyclobutanol 1 g and...
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  • Hill, J., & Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Formation. Organic Letters, 23(16), 6337-6341.
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Comparative

Metabolic Stability Profiling: 1-(4-(tert-butyl)phenyl)cyclobutanamine Hydrochloride vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 1-arylcyclobutanamine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 1-arylcyclobutanamine scaffold is a privileged pharmacophore utilized in medicinal chemistry to induce conformational restriction and precisely direct key functional groups within 3D binding pockets[1]. When functionalized with a para-substituted tert-butyl group—yielding 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride —the molecule gains significant lipophilicity and steric bulk, often dramatically improving target affinity.

However, the tert-butyl group introduces a severe metabolic liability. This guide objectively compares the metabolic stability of 1-(4-(tert-butyl)phenyl)cyclobutanamine hydrochloride against two strategic structural analogs, detailing the causality behind their clearance rates and providing a self-validating experimental protocol for Human Liver Microsome (HLM) assays.

Mechanistic Causality: The tert-Butyl Metabolic Liability

To understand the experimental data, we must first analyze the causality of clearance at the molecular level.

The tert-butyl group contains nine equivalent primary hydrogen atoms. While primary C-H bonds are generally stronger than secondary or tertiary bonds, the sheer density of these hydrogens, combined with the extreme lipophilicity of the moiety, drives high affinity for the hydrophobic active sites of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8)[2].

Once bound, the high-valent iron-oxo species (Compound I) of the CYP enzyme initiates a rapid Hydrogen Atom Transfer (HAT). This leads to aliphatic hydroxylation, forming a primary alcohol that is subsequently oxidized into a carboxylic acid, resulting in rapid systemic clearance[2].

G A 1-(4-(tert-butyl)phenyl) cyclobutanamine B CYP3A4 / CYP2C8 Oxidation A->B Phase I Metabolism C Primary Alcohol (-CH2OH) B->C Aliphatic Hydroxylation D Carboxylic Acid (-COOH) C->D Secondary Oxidation

Figure 1: Major Phase I CYP450-mediated metabolic pathways of the tert-butylphenyl scaffold.

Comparative Metabolic Profiling

To overcome this liability, medicinal chemists employ bioisosteric replacement. We compare the parent compound against two analogs:

  • Analog A (Halogen Isostere): 1-(4-chlorophenyl)cyclobutanamine. The chloro group is metabolically inert to CYP oxidation, though it alters the 3D steric volume of the molecule.

  • Analog B (Modern Bioisostere): 1-(4-(1-(trifluoromethyl)cyclobutyl)phenyl)cyclobutanamine. This sophisticated substitution removes the fully sp3 C-H bonds, replacing them with oxidation-resistant C-F bonds. Furthermore, the remaining cyclobutyl C-H bonds possess higher s-character, which increases their bond dissociation energy and significantly enhances resistance to metabolic clearance while maintaining the original steric bulk[3][4].

Quantitative Data: In Vitro HLM Stability
CompoundR-Group Substitution CLint​ (µL/min/mg) t1/2​ (min)LogD (pH 7.4)Primary Metabolic Liability
1-(4-(tert-butyl)phenyl)cyclobutanamine -C(CH3)385.416.23.2CYP-mediated aliphatic hydroxylation
Analog A (Halogen Isostere) -Cl22.162.72.5N-deamination, minor ring oxidation
Analog B (Modern Bioisostere) -C(CF3)(CH2)314.595.63.5Highly stable; minor N-oxidation

Table 1: Representative in vitro Human Liver Microsome (HLM) stability metrics normalized to 0.5 mg/mL protein concentration.

Experimental Methodology: Self-Validating HLM Assay

To generate trustworthy, reproducible intrinsic clearance ( CLint​ ) data, the following protocol is engineered as a self-validating system . It incorporates built-in controls that independently verify the integrity of the biological matrix, the chemical stability of the analyte, and the analytical instrumentation.

Assay Validation & Quality Control (The Self-Validating Architecture)
  • Matrix Viability Control: Parallel incubation of Verapamil (rapid clearance, CLint​>50 ) and Warfarin (low clearance, CLint​<5 ). If Verapamil fails to degrade or Warfarin degrades rapidly, the assay is automatically rejected due to compromised HLM activity.

  • Non-CYP Degradation Control: A negative control lacking NADPH is run simultaneously. Any depletion of the parent compound in this arm isolates chemical instability or non-oxidative enzymatic degradation, preventing false-positive CYP clearance rates.

  • Analytical Normalization: Tolbutamide is spiked into the quench solution as an Internal Standard (IS) to correct for LC-MS/MS injection volume variances and matrix ionization suppression.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Matrix Assembly: Thaw Human Liver Microsomes (HLM) on ice. Dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (e.g., 1-(4-(tert-butyl)phenyl)cyclobutanamine HCl) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (or a 1 mM NADPH bolus).

  • Kinetic Sampling: Withdraw 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical plates and quantify the remaining parent compound relative to the internal standard.

G Step1 1. Preparation Buffer + HLM + Compound Step2 2. Pre-Incubation 37°C for 5 minutes Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Sampling Aliquots at 0-60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + IS Step4->Step5 Step6 6. Analysis Centrifugation & LC-MS/MS Step5->Step6

Figure 2: Self-validating Human Liver Microsome (HLM) metabolic stability assay workflow.

Strategic Recommendations

When optimizing the 1-arylcyclobutanamine scaffold, relying solely on the tert-butyl group for hydrophobic pocket occupation is a high-risk strategy due to its rapid Phase I metabolism. While substituting with a halogen (Analog A) improves half-life, it sacrifices the 3D spatial volume required for optimal target engagement.

For late-stage lead optimization, transitioning to a 1-(trifluoromethyl)cyclobutyl bioisostere (Analog B) is highly recommended. This modification successfully decouples lipophilicity and steric bulk from metabolic liability, yielding a compound with a superior pharmacokinetic profile suitable for in vivo efficacy models.

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Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride, a compound that, like many active pharmaceutical ingredients (APIs), demands meticulous handling. Our focus extends beyond mere procedure; we delve into the causality behind each recommendation, ensuring a deep, applicable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (H335, H336): May cause respiratory irritation, drowsiness, or dizziness if inhaled.[1]

As a powdered substance, the primary risks arise from inhalation of airborne particles and direct contact with skin and eyes.[1][3] The potent nature of many APIs means that even trace inhalation can have significant health effects.[1] Therefore, our safety protocols are designed to create multiple barriers between the researcher and the compound.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls. These are designed to isolate the hazard at its source, minimizing the risk of exposure.

  • Ventilation: All handling of 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride powder should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).[3] This is non-negotiable. These systems are designed to capture and exhaust airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.

  • Contained Transfer Systems: For transferring larger quantities of the powder, the use of contained systems like split butterfly valves or single-use transfer bags is highly recommended to prevent the generation of dust.[1][2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal line of defense. The selection of appropriate PPE must be deliberate and informed by the specific hazards of the compound and the procedure being performed.

Eye and Face Protection
  • Safety Glasses with Side Shields: At a minimum, safety glasses with side shields are required for any work in a laboratory where chemical hazards are present.

  • Chemical Goggles: Due to the serious eye irritation hazard (H319), chemical goggles should be worn when there is any risk of splashing or dust generation.

  • Face Shield: For procedures with a higher risk of splashing or aerosolization, a face shield should be worn in addition to chemical goggles to protect the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.

  • Gloves: The choice of gloves is critical. While nitrile gloves are a common choice in laboratories, they exhibit poor resistance to many aromatic amines.[5][6][7] Therefore, for prolonged contact or in the event of a spill, a more resistant glove material is necessary.

    • Double Gloving: It is best practice to wear two pairs of gloves. This allows for the outer pair to be removed and disposed of immediately if contamination is suspected, without exposing the skin.

    • Glove Selection: For incidental contact, nitrile gloves may suffice, but they should be changed frequently. For tasks with a higher potential for exposure, consider gloves with better resistance to aromatic amines, such as butyl rubber or Viton™. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

Glove MaterialResistance to Aromatic AminesGeneral Recommendation
Nitrile Poor to Fair[5][6][7]Suitable for incidental contact only; must be changed immediately upon contamination.
Latex FairBetter than nitrile for some amines, but can cause allergic reactions.
Neoprene GoodA reasonable alternative to nitrile for moderate exposure.
Butyl Rubber ExcellentRecommended for extended handling and spill response.[8]
Viton™ ExcellentOffers the highest level of protection but may be less dexterous.
Respiratory Protection

Given the potential for respiratory irritation and the powdered nature of the compound, respiratory protection is essential, especially when engineering controls may not be sufficient to eliminate all airborne particles.

  • N95 Respirator: For weighing and handling small quantities within a fume hood, a properly fitted N95 respirator can provide an adequate level of protection against airborne particulates.

  • Half-Mask or Full-Face Respirator with P100 Filters: For larger quantities, or if there is a risk of generating significant dust, a reusable half-mask or full-face respirator with P100 (HEPA) filters is recommended. The choice between a half-mask and a full-face respirator will depend on the need for combined eye and face protection.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 PPE Selection cluster_3 Specific PPE Start Start Hazard 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride (Powder) Start->Hazard Eng_Controls Work in Fume Hood / BSC? Eye_Protection Eye/Face Protection Eng_Controls->Eye_Protection Yes Skin_Protection Skin/Body Protection Eye_Protection->Skin_Protection Goggles Chemical Goggles Eye_Protection->Goggles Face_Shield Face Shield (optional) Eye_Protection->Face_Shield Resp_Protection Respiratory Protection Skin_Protection->Resp_Protection Lab_Coat Lab Coat Skin_Protection->Lab_Coat Gloves Double Gloves (Butyl Rubber for extended use) Skin_Protection->Gloves Respirator N95 or P100 Respirator Resp_Protection->Respirator End Safe Handling Respirator->End

PPE Selection Workflow

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible, safe science.

Donning PPE

The correct sequence for putting on PPE is critical to prevent contamination.[8][9][10]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Gown: Put on a clean lab coat and fasten it completely.

  • Respirator: If required, don the respirator and perform a seal check.

  • Eye and Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Handling the Compound
  • Weighing: When weighing the powder, use a weigh boat or paper and handle it with forceps. Perform this task in the fume hood, away from drafts.

  • Transfers: When transferring the powder, do so slowly and carefully to minimize the creation of airborne dust.

  • Cleaning: After handling, decontaminate all surfaces with an appropriate solvent and wipe them clean.

Doffing PPE

The removal of PPE is a critical step where cross-contamination can easily occur.[8][9][11]

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back, avoiding touching the front surfaces.

  • Lab Coat/Gown: Unbutton the lab coat and remove it by rolling it down and away from your body, keeping the contaminated outer surface folded inward.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE and materials that have come into contact with 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride must be considered hazardous waste.

  • Segregation: Chemically contaminated PPE should be segregated from regular waste and placed in a designated, labeled hazardous waste container.[12]

  • Containerization: Use a leak-proof, sealable container for all solid waste.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this material in the regular trash or down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[5]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill:

    • Minor Spill (inside a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.

    • Major Spill (outside a fume hood): Evacuate the area immediately. Alert others and contact your institution's emergency response team. Do not attempt to clean up a major spill yourself.[10][11]

By integrating these safety protocols into your daily laboratory workflow, you can handle 1-(4-(tert-Butyl)phenyl)cyclobutanamine hydrochloride with the confidence that comes from a deep understanding of both the risks and the proven methods to mitigate them. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • 1-(4-tert-butylphenyl)cyclobutan-1-amine hydrochloride — Chemical Substance Information. (n.d.).
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  • Hazardous-Drug API Powder Safety - Labcompare. (2020, April 15). Retrieved from [Link]

  • Laboratory Emergency Preparedness - DKU. (n.d.). Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). Retrieved from [Link]

  • Everything You Need to Know About Safe PPE Waste Disposal. (2025, September 1). Retrieved from [Link]

  • Aromatic Amine Limits → Area → Sustainability. (n.d.). Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • Donning and Doffing PPE: The Proper Sequence for Maximum Safety | US - SDS Manager. (2026, January 26). Retrieved from [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal - CDC. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Laboratory emergency response procedures | Safety - University of Western Australia. (2024, November 27). Retrieved from [Link]

  • Nitrile gloves chemical resistance guide. (2025, June 23). Retrieved from [Link]

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